molecular formula C11H10INO2 B8686872 ethyl 6-iodo-1H-indole-2-carboxylate

ethyl 6-iodo-1H-indole-2-carboxylate

Cat. No.: B8686872
M. Wt: 315.11 g/mol
InChI Key: NBCHADCUYOEFQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 6-iodo-1H-indole-2-carboxylate is a useful research compound. Its molecular formula is C11H10INO2 and its molecular weight is 315.11 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H10INO2

Molecular Weight

315.11 g/mol

IUPAC Name

ethyl 6-iodo-1H-indole-2-carboxylate

InChI

InChI=1S/C11H10INO2/c1-2-15-11(14)10-5-7-3-4-8(12)6-9(7)13-10/h3-6,13H,2H2,1H3

InChI Key

NBCHADCUYOEFQT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)C=C(C=C2)I

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Molecular Characterization and Synthesis of 6-Iodoindole-2-Esters

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 6-iodoindole-2-carboxylate scaffold represents a "privileged structure" in modern medicinal chemistry. Its utility stems from the orthogonal reactivity of its functional groups: the electrophilic ester at the C2 position and the nucleophilic-susceptible iodine at the C6 position. This duality allows for rapid library generation via palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) at C6, while retaining the C2 ester for subsequent amidation or heterocycle formation.

This guide provides a definitive technical analysis of the two primary variants—Methyl 6-iodoindole-2-carboxylate and Ethyl 6-iodoindole-2-carboxylate —detailing their physicochemical properties, validated synthetic protocols, and analytical fingerprints.

Part 1: Physicochemical Characterization

The term "6-iodoindole-2-ester" refers to a class of compounds. The specific molecular weight and formula depend on the alkyl group (


) attached to the carboxylate. The two most relevant analogs for research are the Methyl and Ethyl esters.
Comparative Data Table
PropertyMethyl 6-iodoindole-2-carboxylateEthyl 6-iodoindole-2-carboxylate
Chemical Structure


Molecular Weight (Average) 301.08 g/mol 315.11 g/mol
Monoisotopic Mass 300.9599 Da314.9756 Da
CAS Registry Number 887360-76-1100366-56-1
Physical State Off-white to pale yellow solidPale yellow crystalline solid
Melting Point 168–172 °C158–162 °C
Solubility DMSO, DMF, hot EthanolDMSO, DMF, Chloroform
pKa (Indole NH) ~16.0 (in DMSO)~16.0 (in DMSO)

Critical Note on Mass Spectrometry: Due to the mass defect of Iodine (


), the monoisotopic mass is significantly distinct. When performing HRMS, ensure the instrument is calibrated to detect the Iodine mass defect to avoid false negatives.

Part 2: Synthetic Pathways

The Fischer Indole Synthesis (Primary Route)

While palladium-catalyzed cyclizations (e.g., Larock synthesis) exist, the Fischer Indole Synthesis remains the most scalable and cost-effective method for generating 6-iodoindole-2-esters. This route utilizes 3-iodophenylhydrazine and a pyruvate derivative (methyl or ethyl pyruvate).

Mechanistic Causality

The reaction is acid-catalyzed.[1][2] The choice of acid is critical:

  • Polyphosphoric Acid (PPA): Preferred for its ability to act as both solvent and catalyst, driving the removal of ammonia (

    
    ) without inducing polymerization of the electron-rich indole product.
    
  • Regioselectivity: The use of meta-substituted hydrazines (3-iodo) typically yields a mixture of 4-iodo and 6-iodo isomers. However, steric hindrance often favors the formation of the 6-iodo isomer, which can be purified via recrystallization.

Validated Protocol (Step-by-Step)
  • Hydrazone Formation:

    • Dissolve 3-iodophenylhydrazine hydrochloride (1.0 eq) and Ethyl Pyruvate (1.1 eq) in Ethanol.

    • Reflux for 2 hours.

    • Observation: Formation of a solid precipitate (hydrazone intermediate).

    • Isolate via filtration.

  • Cyclization (The Fischer Step):

    • Suspend the dried hydrazone in Polyphosphoric Acid (10 parts by weight).

    • Heat to 110°C for 2–4 hours.

    • Critical Control Point: Monitor temperature strictly. Exceeding 120°C often leads to tar formation due to oxidative degradation of the iodine moiety.

  • Work-up:

    • Pour the reaction mixture onto crushed ice/water (exothermic quench).

    • Extract with Ethyl Acetate (

      
      ).
      
    • Wash organic layer with saturated

      
       (to remove residual acid) and Brine.
      
  • Purification:

    • Recrystallize from Ethanol/Water or purify via flash column chromatography (Hexanes:EtOAc gradient).

Synthesis Workflow Diagram

FischerSynthesis Start 3-Iodophenylhydrazine + Ethyl Pyruvate Inter Arylhydrazone Intermediate Start->Inter Condensation (-H2O) Cyclization Sigmatropic Rearrangement (PPA, 110°C) Inter->Cyclization Acid Catalysis Product Ethyl 6-iodoindole- 2-carboxylate Cyclization->Product Major Product Byproduct 4-Iodo Isomer (Minor) Cyclization->Byproduct Steric Minor

Figure 1: Reaction workflow for the Fischer Indole Synthesis of 6-iodoindole-2-esters, highlighting the critical intermediate and regiochemical outcome.

Part 3: Analytical Validation

To ensure the integrity of the synthesized compound, a "Self-Validating System" of analysis is required. You must confirm both the structure (Regiochemistry) and the purity (Halogen integrity).

Proton NMR ( -NMR) Signature

The 6-iodo substitution pattern creates a distinct splitting pattern in the aromatic region.

  • Solvent: DMSO-

    
     (Preferred due to solubility).
    
  • NH Proton: Broad singlet at

    
     11.5–12.0 ppm.
    
  • C3-H: Distinct doublet or singlet (depending on resolution) at

    
     7.1–7.2 ppm.
    
  • C7-H (Key Diagnostic): A doublet with a small coupling constant (

    
    ) appearing downfield (
    
    
    
    ~7.8 ppm) due to the iodine ortho-effect.
  • C5-H: Doublet of doublets (

    
    ) representing coupling to C4-H and C7-H.
    
Carbon NMR ( -NMR)
  • C-I Carbon: Look for a significantly shielded peak around

    
     85–90 ppm. This high-field shift is characteristic of iodine-bearing aromatic carbons (Heavy Atom Effect).
    
  • Carbonyl:

    
     ~161 ppm (Ester).
    
Mass Spectrometry Strategy
  • Isotopic Pattern: Unlike Chlorine (

    
    ) or Bromine (
    
    
    
    ), Iodine is monoisotopic (
    
    
    ). You will not see an M+2 peak.
  • Fragmentation: In EI-MS, look for the loss of the alkoxy group (

    
     or 
    
    
    
    ) followed by the loss of
    
    
    , typically leaving a cationic iodooindole core.

Part 4: Strategic Utility in Drug Discovery

The 6-iodoindole-2-ester is not merely an end-product; it is a high-value scaffold. Its primary application lies in Diversity-Oriented Synthesis (DOS) .

Functionalization Logic
  • C6-Position (Suzuki/Sonogashira): The C-I bond is weaker than C-Br or C-Cl, making it highly reactive toward Pd(0) oxidative addition. This allows for the introduction of aryl, vinyl, or alkynyl groups before modifying the ester.

  • C2-Position (Hydrolysis/Amidation): The ester is generally robust enough to survive mild cross-coupling conditions. It can subsequently be hydrolyzed to the acid (LiOH/THF) and coupled to amines to form amides (common in TRPV1 agonists and anticancer agents).

Decision Matrix Diagram

ScaffoldUtility Core 6-Iodoindole-2-ester (Scaffold) PathA Path A: C6 Functionalization (Cross-Coupling) Core->PathA Pd(PPh3)4, Boronic Acid PathB Path B: C2 Functionalization (Ester Manipulation) Core->PathB LiOH or LiAlH4 Suzuki Suzuki-Miyaura (Biaryl formation) PathA->Suzuki Sono Sonogashira (Alkynylation) PathA->Sono Hydrolysis Hydrolysis -> Amide Coupling (Drug Pharmacophore) PathB->Hydrolysis Reduction Reduction -> Alcohol (Linker synthesis) PathB->Reduction

Figure 2: Strategic divergence in library synthesis. Path A exploits the iodine handle, while Path B modifies the ester.

References

  • National Institutes of Health (NIH) - PubChem. (2025). Ethyl indole-2-carboxylate Compound Summary. Retrieved from [Link]

  • MDPI. (2025). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Retrieved from [Link]

Sources

Ethyl 6-Iodo-1H-Indole-2-Carboxylate: A Strategic Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Indole Scaffold in Medicinal Chemistry

The indole nucleus is a quintessential heterocyclic scaffold that has captivated the attention of medicinal chemists for decades.[1][2] Its prevalence in a vast array of natural products and synthetic bioactive molecules underscores its remarkable versatility as a pharmacophore.[1][3] Indole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][4][5] This wide-ranging bioactivity stems from the indole's ability to mimic the structures of endogenous molecules and interact with multiple receptor types with high affinity.[1][2] Consequently, the development of novel and efficient strategies for the synthesis and functionalization of indole-containing compounds remains a cornerstone of modern drug discovery.[6]

This technical guide focuses on a particularly valuable, yet specific, building block in the medicinal chemist's arsenal: ethyl 6-iodo-1H-indole-2-carboxylate . The strategic placement of the iodo group at the 6-position of the indole ring, combined with the ester functionality at the 2-position, renders this molecule a highly versatile intermediate for the construction of complex molecular architectures. The iodine atom serves as a convenient handle for a variety of powerful cross-coupling reactions, enabling the introduction of diverse substituents onto the indole's benzene ring. This capability is crucial for the systematic exploration of structure-activity relationships (SAR) in drug development programs.[7]

This guide will provide a comprehensive overview of the synthesis, reactivity, and application of ethyl 6-iodo-1H-indole-2-carboxylate in drug synthesis. We will delve into the mechanistic underpinnings of key synthetic transformations and provide detailed, field-proven protocols to empower researchers in their quest for novel therapeutic agents.

Synthesis of Ethyl 6-Iodo-1H-Indole-2-Carboxylate: Navigating Classical and Modern Methodologies

The efficient synthesis of the title compound is paramount to its utility. Several synthetic strategies can be envisioned, primarily revolving around the formation of the indole core. Two prominent classical methods, the Fischer and Reissert indole syntheses, offer viable routes.

The Reissert Indole Synthesis: A Reliable Pathway

The Reissert indole synthesis provides a dependable method for accessing indole-2-carboxylates.[8] The general strategy involves the condensation of a 2-nitrotoluene derivative with diethyl oxalate, followed by a reductive cyclization of the resulting 2-nitrophenylpyruvate.[8]

To specifically synthesize the 6-iodo derivative, the starting material would be 4-iodo-2-nitrotoluene. The key steps are outlined below:

  • Condensation: 4-iodo-2-nitrotoluene is reacted with diethyl oxalate in the presence of a strong base, such as sodium ethoxide, to yield ethyl (4-iodo-2-nitrophenyl)pyruvate.

  • Reductive Cyclization: The intermediate pyruvate is then subjected to reductive cyclization. A common method for this transformation is the use of zinc dust in acetic acid.[7] This step simultaneously reduces the nitro group to an amine and facilitates the intramolecular cyclization to form the indole ring.

Reissert_Indole_Synthesis start 4-Iodo-2-nitrotoluene + Diethyl Oxalate intermediate Ethyl (4-iodo-2-nitrophenyl)pyruvate start->intermediate 1. NaOEt, EtOH 2. H+ product Ethyl 6-iodo-1H-indole-2-carboxylate intermediate->product Zn, Acetic Acid (Reductive Cyclization)

Caption: A simplified workflow of the Reissert indole synthesis for the target intermediate.

The Fischer Indole Synthesis: A Versatile Alternative

The Fischer indole synthesis is another cornerstone of indole chemistry, involving the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone.[7] For the synthesis of ethyl 6-iodo-1H-indole-2-carboxylate, the key precursors are (4-iodophenyl)hydrazine and ethyl pyruvate.

The reaction proceeds through the formation of a phenylhydrazone intermediate, which, upon treatment with an acid catalyst (e.g., polyphosphoric acid, sulfuric acid, or zinc chloride), undergoes a[5][5]-sigmatropic rearrangement (the Claisen-like rearrangement) followed by tautomerization and cyclization to afford the indole core.[7][9]

Fischer_Indole_Synthesis start (4-Iodophenyl)hydrazine + Ethyl Pyruvate intermediate Ethyl pyruvate (4-iodophenyl)hydrazone start->intermediate Condensation product Ethyl 6-iodo-1H-indole-2-carboxylate intermediate->product Acid Catalyst (e.g., PPA) [5][5]-Sigmatropic Rearrangement Cyclization & Aromatization

Caption: Conceptual overview of the Fischer indole synthesis for the target intermediate.

Modern Synthetic Approaches

While classical methods are robust, modern synthetic chemistry offers more streamlined and often higher-yielding alternatives. Palladium-catalyzed reactions, such as the Larock indole synthesis, have emerged as powerful tools. This method typically involves the reaction of an o-haloaniline with an alkyne.[7] While not a direct route to the title compound without further modification, the principles of transition-metal catalysis are central to the application of ethyl 6-iodo-1H-indole-2-carboxylate.

The Strategic Role of the Iodo Group: A Gateway to Molecular Diversity

The true value of ethyl 6-iodo-1H-indole-2-carboxylate as a drug synthesis intermediate lies in the reactivity of the C-I bond. This "functional handle" opens the door to a plethora of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions.

Key Cross-Coupling Reactions

The following table summarizes some of the most important cross-coupling reactions that can be employed to functionalize the 6-position of the indole ring:

Reaction NameCoupling PartnerBond FormedTypical Catalyst/ConditionsSignificance in Drug Discovery
Suzuki Coupling Organoboron Reagent (e.g., boronic acid or ester)C-C (Aryl-Aryl, Aryl-Alkyl)Pd(PPh₃)₄, K₂CO₃, Toluene/H₂OIntroduction of aryl and heteroaryl moieties, crucial for modulating pharmacokinetic and pharmacodynamic properties.
Heck Coupling AlkeneC-C (Aryl-Vinyl)Pd(OAc)₂, PPh₃, Et₃NFormation of styrenyl and other unsaturated systems, often found in bioactive natural products.
Sonogashira Coupling Terminal AlkyneC-C (Aryl-Alkynyl)PdCl₂(PPh₃)₂, CuI, Et₃NSynthesis of conjugated systems and precursors for further transformations.
Buchwald-Hartwig Amination AmineC-N (Aryl-Amino)Pd₂(dba)₃, BINAP, NaOt-BuDirect installation of primary and secondary amines, fundamental for creating analogues of numerous nitrogen-containing drugs.
Stille Coupling Organotin ReagentC-C (Aryl-Aryl, Aryl-Vinyl)Pd(PPh₃)₄, LiClVersatile C-C bond formation, though the toxicity of tin reagents is a consideration.
Ullmann Condensation Alcohol, Amine, ThiolC-O, C-N, C-SCuI, Base (e.g., K₂CO₃, Cs₂CO₃)Classical method for heteroatom coupling, often used when palladium-based methods are challenging.
Mechanistic Insight: The Palladium Catalytic Cycle

The majority of these transformations proceed through a well-established catalytic cycle involving a palladium catalyst. Understanding this cycle is crucial for optimizing reaction conditions and troubleshooting synthetic challenges.

Palladium_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Indole-I ArylPdII Aryl-Pd(II)-I L_n OxAdd->ArylPdII Transmetal Transmetalation (e.g., with R-B(OH)₂) ArylPdII->Transmetal ArylRPdII Aryl-Pd(II)-R L_n Transmetal->ArylRPdII RedElim Reductive Elimination ArylRPdII->RedElim RedElim->Pd0 Regeneration of Catalyst Product Aryl-R (Product) RedElim->Product

Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions, exemplified by the Suzuki coupling.

Experimental Protocols: A Practical Guide

The following sections provide detailed, step-by-step methodologies for key transformations involving ethyl 6-iodo-1H-indole-2-carboxylate. These protocols are intended as a starting point and may require optimization based on the specific substrate and desired product.

Protocol 1: Suzuki-Miyaura Coupling of Ethyl 6-Iodo-1H-Indole-2-Carboxylate

Objective: To synthesize an ethyl 6-aryl-1H-indole-2-carboxylate derivative.

Materials:

  • Ethyl 6-iodo-1H-indole-2-carboxylate

  • Arylboronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • Toluene

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add ethyl 6-iodo-1H-indole-2-carboxylate (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed toluene and degassed water in a 4:1 ratio (e.g., 8 mL of toluene and 2 mL of water per mmol of the indole starting material).

  • To this stirred suspension, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired ethyl 6-aryl-1H-indole-2-carboxylate.

Protocol 2: Hydrolysis of the Ethyl Ester

Objective: To convert the ethyl ester to the corresponding carboxylic acid, a key intermediate for amidation and other transformations.

Materials:

  • Ethyl 6-substituted-1H-indole-2-carboxylate

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (2-3 equivalents)

  • Tetrahydrofuran (THF) or Methanol (MeOH)

  • Water

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolve the ethyl 6-substituted-1H-indole-2-carboxylate in a mixture of THF (or MeOH) and water (e.g., a 3:1 ratio).

  • Add lithium hydroxide or sodium hydroxide (2-3 eq) and stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture in an ice bath and acidify to pH 2-3 with 1 M HCl.

  • A precipitate of the carboxylic acid should form. If not, extract the aqueous layer with ethyl acetate.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the 6-substituted-1H-indole-2-carboxylic acid. If extraction was performed, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to obtain the product.

Conclusion: A Privileged Intermediate for Future Drug Discovery

Ethyl 6-iodo-1H-indole-2-carboxylate stands out as a strategically designed intermediate that empowers medicinal chemists to efficiently synthesize and explore diverse chemical space around the indole scaffold. Its utility is rooted in the reliable synthesis of the core structure and the exceptional versatility of the C-I bond for a wide range of modern cross-coupling reactions. By leveraging this building block, researchers can rapidly generate libraries of novel indole derivatives for biological screening, accelerating the journey from a chemical concept to a potential therapeutic agent. The principles and protocols outlined in this guide provide a solid foundation for harnessing the full potential of this valuable intermediate in the ongoing quest for innovative medicines.

References
  • Medicinal chemistry of indole derivatives: Current to future therapeutic prospectives.PubMed.
  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applic
  • Synthesis of Medicinally Important Indole Derivatives: A Review.The Open Medicinal Chemistry Journal.
  • Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry.MDPI.
  • Medicinal chemistry of indole derivatives: Current to future therapeutic prospectives | Request PDF.
  • Methyl 6-iodo-1H-indole-2-carboxyl
  • Strategies for the Synthesis of Bioactive Molecules - Neil Garg.Grantome.
  • Indole-2-carboxylic acid, ethyl ester.Organic Syntheses Procedure.
  • Synthesis and biological evalu

Sources

difference between 6-iodo and 6-bromo indole-2-carboxylates

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural, synthetic, and reactive differences between 6-iodo and 6-bromo indole-2-carboxylates.

Comparative Analysis for High-Precision Scaffold Functionalization

Executive Summary

In medicinal chemistry and complex natural product synthesis, the choice between ethyl 6-iodoindole-2-carboxylate (6-I-I2C) and ethyl 6-bromoindole-2-carboxylate (6-Br-I2C) is rarely arbitrary. It is a strategic decision dictated by the required order of functionalization .

While both serve as stable precursors to 6-substituted indoles, their utility diverges in cross-coupling hierarchies. The 6-iodo analog is the "kinetic" choice—offering rapid oxidative addition rates at lower temperatures, essential for installing sensitive moieties or enabling orthogonal selectivity in the presence of other halogens (e.g., Cl, Br). The 6-bromo analog is the "thermodynamic" choice—offering superior shelf-stability, lower cost, and resilience against homocoupling during scale-up.

Structural & Electronic Properties

The reactivity difference is fundamentally grounded in the Carbon-Halogen (C-X) bond dissociation energy (BDE) and bond length.

Property6-Bromo Indole-2-Carboxylate6-Iodo Indole-2-CarboxylateImpact on Reactivity
C-X Bond Length ~1.90 Å~2.10 ÅLonger C-I bond is weaker and more accessible to Pd(0).
Bond Dissociation Energy ~81 kcal/mol~65 kcal/molIodide undergoes oxidative addition ~10-100x faster.
Polarizability ModerateHighHigh polarizability of Iodine stabilizes the transition state during oxidative addition.
Leaving Group Ability GoodExcellentIodide is a better leaving group, facilitating faster transmetalation cycles.
Solid State Stability High (MP ~163-167 °C)Moderate (Light Sensitive)Bromides are preferred for long-term storage; Iodides may liberate I2 over time.

Synthetic Access: The Reissert Strategy

The most robust route to both analogs is the Reissert Indole Synthesis . This method avoids the regioselectivity issues of direct halogenation (which favors C3) by establishing the C6-halogen on the benzene ring before cyclization.

Synthetic Pathway Diagram

The following diagram illustrates the parallel synthesis from the corresponding 4-halo-2-nitrotoluenes.

ReissertSynthesis Precursor 4-Halo-2-nitrotoluene (X = Br or I) Intermed Potassium Nitrophenylpyruvate Precursor->Intermed Condensation (Base catalyzed) Oxalate Diethyl Oxalate (KOEt/EtOH) Oxalate->Intermed Product Ethyl 6-Haloindole-2-carboxylate Intermed->Product Reduction & Cyclization Reduction Reductive Cyclization (Zn/AcOH or H2/Pd)

Caption: The Reissert method ensures 100% regiocontrol at C6 by utilizing pre-halogenated nitrotoluene precursors.

Critical Synthetic Nuance
  • 6-Bromo: The precursor, 4-bromo-2-nitrotoluene, is a cheap, high-tonnage commodity chemical.

  • 6-Iodo: The precursor, 4-iodo-2-nitrotoluene, is often synthesized from 4-amino-2-nitrotoluene via a Sandmeyer-type reaction (diazotization followed by KI). This adds a step and cost to the 6-iodo analog.

Reactivity Profile: Orthogonal Selectivity

The primary reason to select the 6-iodo analog is orthogonal functionalization . If your target molecule requires two distinct cross-coupling events, the 6-iodo position can be coupled selectively in the presence of a bromide or chloride elsewhere on the scaffold (e.g., at C3 or C4).[1]

Selectivity Decision Tree

SelectivityTree Start Target: 6-Aryl-Indole-2-Carboxylate Q1 Does the scaffold contain other halogens (Cl, Br)? Start->Q1 Yes Yes (e.g., 3-Bromo) Q1->Yes No No Q1->No UseIodo USE 6-IODO ANALOG (Kinetic Control) Yes->UseIodo UseBromo USE 6-BROMO ANALOG (Cost/Stability Control) No->UseBromo Reason1 Iodide couples at RT; Bromide remains intact. UseIodo->Reason1 Reason2 Bromide is cheaper and more stable. UseBromo->Reason2

Caption: Decision matrix for selecting between Iodo and Bromo substrates based on scaffold complexity.

Experimental Protocols

A. Synthesis of Ethyl 6-Bromoindole-2-carboxylate (Reissert Method)

Rationale: This protocol uses Zn/AcOH for reduction, which is milder than catalytic hydrogenation for halogenated substrates (avoiding hydrodehalogenation).

  • Condensation:

    • To a stirred solution of potassium ethoxide (prepared from 3.9 g K in 100 mL EtOH) and diethyl ether (100 mL), add diethyl oxalate (14.6 g, 100 mmol).

    • Add 4-bromo-2-nitrotoluene (21.6 g, 100 mmol) dropwise.

    • Stir at reflux for 3 hours. The dark red potassium salt of the pyruvate intermediate will precipitate.

    • Filter the solid, wash with ether, and dry.

  • Reductive Cyclization:

    • Suspend the potassium salt in Glacial Acetic Acid (150 mL).

    • Add Zinc dust (30 g, excess) portion-wise over 1 hour (Exothermic! Maintain temp < 80°C).

    • Heat to reflux for 2 hours.

    • Filter hot to remove zinc residues. Pour filtrate into ice water (500 mL).

    • Collect the precipitate (Ethyl 6-bromoindole-2-carboxylate). Recrystallize from Ethanol.[2]

    • Yield: Typically 60-70%. MP: 163-167 °C.[3]

B. Selective Suzuki Coupling of 6-Iodoindole-2-carboxylate

Rationale: This protocol demonstrates the chemoselectivity of the iodide. If a bromide were present at C3, it would remain intact under these mild conditions.

  • Reagents:

    • Ethyl 6-iodoindole-2-carboxylate (1.0 equiv)

    • Aryl Boronic Acid (1.1 equiv)

    • Catalyst: Pd(PPh3)4 (3 mol%) — Note: Stronger catalysts like Pd(dppf)Cl2 may erode selectivity.

    • Base: Na2CO3 (2.0 equiv, 2M aqueous)

    • Solvent: DME/Water (3:1)

  • Procedure:

    • Degas solvents with Nitrogen for 15 mins.

    • Combine reactants in a sealed tube.

    • Stir at 45-50 °C (Control temperature strictly; higher temps activate bromides).

    • Monitor by TLC. Reaction is typically complete in 2-4 hours.

    • Outcome: Exclusive coupling at C6.

References

  • Reissert Indole Synthesis Mechanism & Scope

    • Title: "The Reissert Indole Synthesis: A Review"
    • Source:Chemical Reviews
    • Link:[Link]

  • Halogen Reactivity in Pd-Catalysis: Title: "Reactivity of Aryl Halides in Palladium-Catalyzed Cross-Coupling Reactions" Source:BenchChem Technical Guides
  • Selective Functionalization of Polyhalogenated Heterocycles

    • Title: "Selective Cross-Coupling of Polyhalogenated Substr
    • Source:Journal of the American Chemical Society
    • Link:[Link]

  • Physical Properties of Ethyl 6-Bromoindole-2-carboxylate: Title: "Ethyl 6-bromoindole-2-carboxylate Product Page" Source:Thermo Fisher Scientific

Sources

Methodological & Application

Application Note & Synthesis Protocol: Ethyl 6-iodo-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive application note provides a detailed and reliable protocol for the synthesis of Ethyl 6-iodo-1H-indole-2-carboxylate, a key building block in medicinal chemistry and pharmaceutical research. The strategic selection of the Fischer indole synthesis is explained, offering a robust and direct route to the target molecule. This guide delves into the underlying reaction mechanism, provides a step-by-step experimental procedure, and outlines methods for purification and characterization. Designed for researchers, scientists, and drug development professionals, this document integrates field-proven insights with established chemical principles to ensure reproducibility and high-yield synthesis.

Introduction: The Strategic Importance of Ethyl 6-iodo-1H-indole-2-carboxylate

The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2] Among functionalized indoles, Ethyl 6-iodo-1H-indole-2-carboxylate stands out as a particularly valuable synthetic intermediate.[3] The presence of an iodine atom at the 6-position provides a reactive handle for a wide array of transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[3] This versatility allows for the systematic and efficient exploration of structure-activity relationships (SAR) by enabling the introduction of diverse molecular fragments at this position.

While several methods exist for the synthesis of iodoindoles, including direct electrophilic iodination or Sandmeyer reactions, these can suffer from challenges in regioselectivity.[3][4][5] Direct iodination of the ethyl indole-2-carboxylate scaffold, for instance, often leads to substitution at other positions, primarily C3, resulting in complex product mixtures.[4][6]

To circumvent these issues, this guide details a synthetic approach based on the venerable Fischer indole synthesis. This classic yet powerful reaction constructs the indole ring from a substituted phenylhydrazine and a carbonyl compound.[7][8] By starting with (4-iodophenyl)hydrazine and an ethyl pyruvate derivative, the iodine substituent is precisely installed at the desired 6-position of the indole core from the outset, ensuring high regioselectivity and a more direct path to the target compound.[3]

Synthetic Strategy: The Fischer Indole Synthesis

The Fischer indole synthesis, first reported by Emil Fischer in 1883, is a robust acid-catalyzed reaction that remains a cornerstone of indole synthesis.[8] The overall transformation involves the reaction of an arylhydrazine with an aldehyde or ketone to form a hydrazone, which then undergoes a[9][9]-sigmatropic rearrangement and subsequent cyclization to yield the indole.[8]

Reaction Mechanism

The causality behind the Fischer indole synthesis is a well-established sequence of acid-catalyzed steps:

  • Hydrazone Formation: The reaction initiates with the condensation of (4-iodophenyl)hydrazine with ethyl pyruvate. This is a standard imine formation reaction where the nucleophilic hydrazine attacks the electrophilic carbonyl carbon of the pyruvate.

  • Tautomerization: The resulting phenylhydrazone tautomerizes to its more reactive enamine (or 'ene-hydrazine') isomer. This step is crucial as it sets up the molecule for the key rearrangement.

  • [9][9]-Sigmatropic Rearrangement: Under acidic conditions, the enamine is protonated. This facilitates a[9][9]-sigmatropic rearrangement, analogous to a Cope rearrangement, which breaks the N-N bond and forms a new C-C bond between the aromatic ring and the former carbonyl carbon.[8]

  • Aromatization and Cyclization: The resulting di-imine intermediate rearomatizes. The terminal amino group then performs a nucleophilic attack on the other imine carbon, forming a five-membered ring (an aminal).

  • Ammonia Elimination: Finally, the acid catalyst promotes the elimination of an ammonia molecule from the aminal, leading to the formation of the stable, aromatic indole ring.[8]

This mechanistic pathway ensures that the substituent on the starting phenylhydrazine (in this case, iodine) dictates its final position on the benzene portion of the indole ring.

Workflow Visualization

The following diagram illustrates the high-level workflow for the synthesis.

G cluster_start Starting Materials cluster_process Synthetic Steps cluster_end Product & Purification A 4-Iodoaniline C Diazotization & Hydrazine Formation A->C 1. NaNO2, HCl 2. SnCl2 B Ethyl Pyruvate D Hydrazone Formation B->D C->D In situ reaction with Ethyl Pyruvate E Acid-Catalyzed Cyclization (Indolization) D->E Acid Catalyst (e.g., PPA) Heat F Crude Product E->F G Purification (Recrystallization) F->G H Ethyl 6-iodo-1H-indole-2-carboxylate G->H Pure Product G Start Phenylhydrazone Enamine Enamine (Tautomer) Start->Enamine Tautomerization Protonated Protonated Enamine Enamine->Protonated + H⁺ Rearranged Di-imine Intermediate Protonated->Rearranged [3,3]-Sigmatropic Rearrangement Aminal Cyclized Aminal Rearranged->Aminal Cyclization p1 Aminal->p1 - H⁺ Product Indole Product Ammonia NH₃ p1->Product - NH₃ p2

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Navigating the N-Alkylation of Ethyl 6-iodo-1H-indole-2-carboxylate: A Detailed Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The N-alkylation of indole scaffolds is a cornerstone transformation in medicinal chemistry and drug development, providing a gateway to a vast array of biologically active molecules. The strategic introduction of alkyl groups onto the indole nitrogen can profoundly influence a compound's pharmacological profile, modulating its potency, selectivity, and pharmacokinetic properties. This guide provides a detailed exploration of N-alkylation procedures for a key synthetic intermediate: ethyl 6-iodo-1H-indole-2-carboxylate. This substrate is of particular interest due to the presence of both an electron-withdrawing ester at the 2-position, which enhances the acidity of the N-H proton, and a halogen at the 6-position, offering a handle for further functionalization through cross-coupling reactions.

This document moves beyond a simple recitation of protocols. As a senior application scientist, the aim is to provide a nuanced understanding of the underlying chemical principles, empowering researchers to make informed decisions in their synthetic endeavors. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in established chemical theory.

The Chemical Rationale: Understanding Indole's Reactivity

The indole nucleus presents two primary sites for alkylation: the N1-nitrogen and the C3-carbon. The regioselectivity of this reaction is a delicate balance of factors, including the nature of the base, the polarity of the solvent, the reactivity of the alkylating agent, and the electronic properties of the indole itself.

The lone pair of electrons on the indole nitrogen participates in the aromatic sextet, rendering it significantly less basic than a typical amine. However, the N-H proton is acidic enough (pKa ≈ 17 in DMSO) to be removed by a sufficiently strong base.[1] The presence of the electron-withdrawing ethyl ester group at the C2-position in our target molecule, ethyl 6-iodo-1H-indole-2-carboxylate, further increases the acidity of the N-H proton, facilitating its deprotonation and favoring N-alkylation.[1]

Once deprotonated, the resulting indolide anion is an ambident nucleophile, with negative charge density on both the nitrogen and the C3-carbon. The outcome of the alkylation is then dictated by the principles of hard and soft acid-base (HSAB) theory and kinetic versus thermodynamic control. Generally, N-alkylation is the thermodynamically favored pathway, while C3-alkylation can be a kinetically favored process, particularly with highly reactive electrophiles.

Diagram of Competing N- and C3-Alkylation Pathways

Caption: Competing pathways in indole alkylation.

Classical N-Alkylation with Alkyl Halides: A Comparative Analysis

The most direct approach to N-alkylation involves the deprotonation of the indole followed by reaction with an alkyl halide. The choice of base and solvent is critical in achieving high yields and regioselectivity.

Protocol 1: The Strong Base Approach - Sodium Hydride in DMF

This method is a robust and widely used procedure for the N-alkylation of indoles, particularly those with electron-withdrawing groups. Sodium hydride (NaH) is a strong, non-nucleophilic base that irreversibly deprotonates the indole, generating the indolide anion in high concentration.[1] N,N-Dimethylformamide (DMF) is an excellent polar aprotic solvent for this reaction, as it effectively solvates the sodium cation, leaving the indolide anion highly reactive.

Reaction Scheme:

Caption: N-alkylation using sodium hydride in DMF.

Detailed Experimental Protocol:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add ethyl 6-iodo-1H-indole-2-carboxylate (1.0 eq).

  • Solvent Addition: Add anhydrous DMF (to a concentration of approximately 0.1-0.2 M).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved; ensure adequate ventilation.

  • Anion Formation: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the indolide anion.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add the alkyl halide (1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Washing: Wash the combined organic layers with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Expert Insights: The use of a strong base like NaH ensures complete deprotonation, minimizing the risk of C3-alkylation that can occur with the neutral indole. The choice of DMF as a solvent is crucial for solvating the sodium cation and promoting a high rate of N-alkylation. However, it is essential to use anhydrous DMF to prevent quenching of the sodium hydride.

Protocol 2: The Milder Approach - Potassium Carbonate in Acetone or DMF

For substrates that may be sensitive to strongly basic conditions, or for operational simplicity, weaker inorganic bases such as potassium carbonate (K₂CO₃) can be employed. This method is often effective for indoles activated by electron-withdrawing groups. Acetone and DMF are common solvents for this procedure. The addition of a catalytic amount of sodium or potassium iodide can be beneficial when using alkyl chlorides or bromides, as it promotes an in-situ Finkelstein reaction to generate the more reactive alkyl iodide.

Reaction Scheme:

Caption: N-alkylation using potassium carbonate.

Detailed Experimental Protocol (adapted from a similar substrate[2]):

  • Preparation: In a round-bottom flask, combine ethyl 6-iodo-1H-indole-2-carboxylate (1.0 eq), potassium carbonate (2.0 eq), and a catalytic amount of sodium iodide (0.1 eq, if using an alkyl chloride or bromide).

  • Solvent Addition: Add anhydrous DMF or acetone (to a concentration of approximately 0.1 M).

  • Alkylation: Add the alkyl halide (1.1-1.5 eq) to the suspension.

  • Reaction: Heat the reaction mixture to 50-80 °C and stir for 4-24 hours, monitoring by TLC.

  • Work-up: After cooling to room temperature, filter off the inorganic salts and wash the filter cake with the reaction solvent.

  • Concentration: Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel.

Expert Insights: This method offers a milder and often more practical alternative to the use of sodium hydride. The heterogeneous nature of the reaction can sometimes lead to longer reaction times. The choice between acetone and DMF can influence the reaction rate, with DMF generally leading to faster reactions due to its higher boiling point and better ability to solvate cations. A study on a similar substrate, ethyl 4-(benzyloxy)-7-iodo-1H-indole-2-carboxylate, successfully employed potassium carbonate in DMF at 50 °C for 24 hours to achieve a 95% yield of the N-allylated product.[2]

Table 1: Comparison of Classical N-Alkylation Conditions

ParameterProtocol 1 (NaH/DMF)Protocol 2 (K₂CO₃/DMF)
Base Sodium Hydride (Strong)Potassium Carbonate (Weak)
Solvent DMF (Anhydrous)DMF or Acetone (Anhydrous)
Temperature 0 °C to Room Temperature50-80 °C
Reaction Time 2-12 hours4-24 hours
Typical Yield Generally High (>80%)Good to High (>70%)
Advantages High reactivity, clean conversionMilder conditions, operational simplicity
Disadvantages Requires handling of pyrophoric NaHLonger reaction times, may be less effective for less reactive alkyl halides

The Mitsunobu Reaction: An Alternative for Primary and Secondary Alcohols

Reaction Mechanism Overview:

Mitsunobu_Mechanism cluster_0 Activation cluster_1 Nucleophilic Attack PPh3 PPh3 Betaine Betaine PPh3->Betaine + DEAD Alkoxyphosphonium Alkoxyphosphonium Betaine->Alkoxyphosphonium + R'OH Product N-Alkylated Indole Alkoxyphosphonium->Product + Indolide Indolide Indolide Anion Byproduct Ph₃P=O + DEAD-H₂ Indole Indole Indole->Indolide - H+

Caption: Simplified workflow of the Mitsunobu reaction.

Detailed Experimental Protocol:

  • Preparation: To a solution of ethyl 6-iodo-1H-indole-2-carboxylate (1.0 eq), the desired alcohol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add DIAD or DEAD (1.5 eq) dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-16 hours, monitoring by TLC.

  • Concentration: Remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography. The byproducts, triphenylphosphine oxide and the reduced dialkyl hydrazinedicarboxylate, can sometimes be challenging to remove. Trituration with a suitable solvent (e.g., diethyl ether) can sometimes precipitate the phosphine oxide.

Expert Insights: The pKa of the indole N-H is a critical factor for the success of the Mitsunobu reaction. The electron-withdrawing ester group on ethyl 6-iodo-1H-indole-2-carboxylate lowers the pKa sufficiently for it to act as a suitable pronucleophile. A key advantage is the mild reaction conditions. However, the stoichiometry needs to be carefully controlled, and the removal of byproducts can be a significant drawback.

Phase-Transfer Catalysis: A Practical Approach for Scalability

Phase-transfer catalysis (PTC) offers a practical and often scalable method for N-alkylation, avoiding the need for strictly anhydrous conditions and strong, expensive bases.[6][7] In a typical PTC system, the indole is deprotonated by an inorganic base (e.g., concentrated aqueous NaOH or solid K₂CO₃) in a biphasic system (e.g., toluene/water). A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), facilitates the transfer of the indolide anion into the organic phase where it can react with the alkyl halide.

Workflow for Phase-Transfer Catalyzed N-Alkylation:

Caption: Mechanism of phase-transfer catalyzed N-alkylation.

Detailed Experimental Protocol:

  • Preparation: To a vigorously stirred mixture of ethyl 6-iodo-1H-indole-2-carboxylate (1.0 eq) in a suitable organic solvent (e.g., toluene or dichloromethane), add a concentrated aqueous solution of sodium hydroxide (e.g., 50% w/w, several equivalents) and a catalytic amount of a phase-transfer catalyst (e.g., TBAB, 5-10 mol%).

  • Alkylation: Add the alkyl halide (1.1-1.5 eq) to the mixture.

  • Reaction: Heat the reaction to a suitable temperature (e.g., 40-60 °C) and stir vigorously for several hours until the reaction is complete (monitored by TLC).

  • Work-up: Separate the organic and aqueous layers.

  • Washing: Wash the organic layer with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography.

Expert Insights: PTC is particularly advantageous for large-scale synthesis due to its operational simplicity, the use of inexpensive reagents, and milder reaction conditions. The efficiency of the reaction depends on the choice of catalyst, solvent, and the stirring speed, which affects the interfacial area between the two phases.

Conclusion and Future Perspectives

The N-alkylation of ethyl 6-iodo-1H-indole-2-carboxylate can be successfully achieved through several reliable methods. The choice of the optimal procedure will depend on the specific alkyl group to be introduced, the scale of the reaction, and the available laboratory resources.

  • For general-purpose, high-yielding alkylations with simple alkyl halides, the sodium hydride/DMF method remains a gold standard, provided appropriate safety precautions are taken.

  • The potassium carbonate method offers a milder and more user-friendly alternative, particularly for activated indoles.

  • The Mitsunobu reaction is a powerful tool for introducing functionality from alcohols, especially when stereochemical control is required.

  • Phase-transfer catalysis presents a highly practical and scalable option, well-suited for industrial applications.

The continued development of more efficient and selective catalytic methods for N-alkylation will undoubtedly expand the synthetic chemist's toolbox, enabling the rapid and diverse functionalization of this important heterocyclic scaffold for the discovery of new therapeutic agents.

References

  • Molecules 2005, 10(12), 1446-1455; DOI: 10.3390/10121446. Available from: [Link]

  • Organic Synthesis, Vol. 90, p. 213 (2013); Vol. Coll. Vol. 10, p. 432 (2004). Available from: [Link]

  • Hughes, D. L. The Mitsunobu Reaction. Org. React.1992 , 42, 335-656. Available from: [Link]

  • Dodge, M. W.; Mitsunobu, O. Mitsunobu Reaction. In Comprehensive Organic Name Reactions and Reagents; John Wiley & Sons, Inc., 2010. Available from: [Link]

  • Bandini, M.; Bottoni, A.; Eichholzer, A.; Miscione, G. P.; Stenta, M. Asymmetric phase-transfer-catalyzed intramolecular N-alkylation of indoles and pyrroles: a combined experimental and theoretical investigation. Chemistry2010 , 16(41), 12462–12473. Available from: [Link]

  • Makosza, M.; Wawrzyniewicz, M. Catalytic method for preparation of dichlorocyclopropane derivatives. Tetrahedron Lett.1969 , 10(53), 4659-4662. Available from: [Link]

  • Cee, V. J.; Erlanson, D. A. In the Chemical Literature: N-Alkylation of an Indole. ACS Med. Chem. Lett.2019 , 10(9), 1302-1308. Available from: [Link]

  • Humphrey, G. R.; Kuethe, J. T. Practical Methodologies for the Synthesis of Indoles. Chem. Rev.2006 , 106(7), 2875-2911. Available from: [Link]

  • Starks, C. M. Phase-transfer catalysis. I. A new, simple, and inexpensive method for the synthesis of nitriles. J. Am. Chem. Soc.1971 , 93(1), 195-199. Available from: [Link]

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High-Fidelity Sonogashira Coupling of 6-Iodoindole Esters

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 6-substituted indole scaffold is a "privileged structure" in drug discovery, serving as the core pharmacophore for numerous kinase inhibitors (e.g., VEGFR, PDGFR inhibitors). 6-iodoindole esters (typically alkyl 6-iodoindole-2-carboxylates or N-protected variants) represent high-value intermediates because the C6-iodine offers a reactive handle for cross-coupling that is electronically distinct from the C3 nucleophilic center.

This guide details the optimized Sonogashira cross-coupling of 6-iodoindole esters. Unlike standard aryl halides, indole substrates require specific attention to the free N-H functionality (if unprotected) and the electron-rich nature of the heterocycle. This protocol prioritizes chemoselectivity , ensuring the ester moiety remains intact while preventing common side reactions like Glaser homocoupling or indole polymerization.

Mechanistic Principles & Rational Design

The success of the Sonogashira reaction on 6-iodoindoles relies on the interplay between the Palladium(0) cycle and the Copper(I) cycle.[1]

The Catalytic Cycle

The reaction proceeds via a dual-cycle mechanism. The rate-determining step for aryl iodides is typically the transmetallation , whereas for bromides, it is oxidative addition. Since 6-iodoindoles are highly reactive, we employ a Pd(II) precatalyst that is reduced in situ to Pd(0).

SonogashiraMechanism Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd(II)-I) Pd0->OxAdd + 6-Iodoindole TransMet Transmetallation (Ar-Pd-Alkynyl) OxAdd->TransMet + Cu-Acetylide CuCycle Copper Cycle (CuI + Alkyne + Base) CuCycle->TransMet Generates Nucleophile Iso Cis/Trans Isomerization TransMet->Iso RedElim Reductive Elimination (Product Release) Iso->RedElim RedElim->Pd0 Regenerates Catalyst

Figure 1: The dual-catalytic cycle. Note that the Copper Cycle (Red) feeds the activated alkyne into the Palladium Cycle (Blue/Green).

Critical Parameter Optimization
ParameterRecommendationScientific Rationale
Catalyst PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) dichloride)Stable to air/moisture. Reduces to Pd(0) in situ. The PPh₃ ligands prevent Pd aggregation better than ligand-free systems.
Co-Catalyst CuI (Copper(I) Iodide)Essential for room temperature reactivity. Accelerates transmetallation by forming the copper acetylide.[2]
Base Triethylamine (Et₃N) or Diisopropylamine (DIPA) Mild organic bases prevent hydrolysis of the ester moiety (unlike hydroxide bases). They also act as the solvent or co-solvent.
Solvent DMF (Dimethylformamide) or THF DMF promotes the solubility of the polar indole ester. THF is preferred if workup ease is a priority.
Atmosphere Argon/Nitrogen (Strict) Oxygen causes Copper-mediated Glaser coupling (alkyne dimerization), the primary yield-killer in this reaction.

Experimental Protocols

Protocol A: Standard Pd/Cu-Catalyzed Coupling (High Throughput)

Best for: Routine synthesis, stable substrates, rapid library generation.

Substrate: Methyl 6-iodo-1H-indole-2-carboxylate (1.0 equiv) Reagents: Phenylacetylene (1.2 equiv), PdCl₂(PPh₃)₂ (0.05 equiv), CuI (0.02 equiv).

Step-by-Step Procedure:
  • Preparation: Oven-dry a 25 mL round-bottom flask (RBF) and cool under a stream of Argon.

  • Charging: Add Methyl 6-iodo-1H-indole-2-carboxylate (301 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (35 mg, 0.05 mmol), and CuI (3.8 mg, 0.02 mmol) to the flask.

    • Note: Adding solids first allows for simultaneous degassing.

  • Degassing (Critical): Cap the flask with a rubber septum. Insert a needle connected to a vacuum/gas manifold. Evacuate (2 min) and backfill with Argon. Repeat 3 times.

  • Solvent Addition: Syringe in anhydrous DMF (5 mL) and Et₃N (2 mL). The solution should turn yellow/brown.

  • Alkyne Addition: Add the terminal alkyne (1.2 mmol) dropwise via syringe.

    • Observation: If the solution turns green or blue immediately, oxygen is present (Cu(II) formation). Stop and degas more rigorously.

  • Reaction: Stir at Room Temperature for 4-6 hours.

    • Optimization: If conversion is <50% after 2 hours (checked by TLC/LCMS), heat to 50°C. 6-iodoindoles are reactive; excessive heat (>80°C) promotes indole degradation.

  • Workup (Metal Removal):

    • Dilute with EtOAc (20 mL).

    • Wash with 5% aqueous NH₄OH (2 x 15 mL). This complexes copper (turning the aqueous layer blue) and removes it.

    • Wash with Brine (1 x 15 mL). Dry over Na₂SO₄.[3][4]

  • Purification: Flash chromatography (Hexanes/EtOAc gradient).

Protocol B: Copper-Free Variant (Sensitive Substrates)

Best for: Avoiding heavy metal contamination in late-stage drug synthesis or if the alkyne is prone to homocoupling.

Modifications:

  • Catalyst: Increase Pd loading to 10 mol% or use Pd(dppf)Cl₂ .

  • Base: Use Cesium Carbonate (Cs₂CO₃) (2.0 equiv).

  • Temperature: Requires heating (60-80°C).

  • Mechanism: Proceeds via a "carbopalladation" pathway or direct deprotonation, bypassing the copper acetylide.

Workflow Visualization

Workflow Start Start: Weigh Solids (Indole, Pd, Cu) Degas Degas Cycle (Vac/Ar x3) Start->Degas AddLiq Add Solvent/Base (DMF/Et3N) Degas->AddLiq AddAlk Add Alkyne (Dropwise) AddLiq->AddAlk React Stir RT-50°C (Monitor TLC) AddAlk->React Quench NH4OH Wash (Remove Cu) React->Quench Final Purified Product Quench->Final

Figure 2: Operational workflow for Protocol A. Note the specific quenching step for Copper removal.

Troubleshooting & Optimization (Self-Validating Systems)

ObservationDiagnosisCorrective Action
Blue/Green Reaction Mixture Oxidation of Cu(I) to Cu(II).Fail. Oxygen leak. The reaction will stall. Restart with rigorous degassing.
Formation of symmetrical diyne Glaser Homocoupling.Too much O₂ or Cu loading too high. Reduce CuI to 1 mol% and add alkyne slowly (syringe pump).
Ester Hydrolysis Base too strong or wet solvent.Ensure anhydrous DMF. Switch from inorganic bases (Cs₂CO₃) to amine bases (Et₃N) if hydrolysis persists.
Low Conversion (Indole intact) Catalyst deactivation.Add fresh catalyst (2 mol%). Ensure the Iodine is at C6 (C5/C6 are reactive; C4/C7 are sterically hindered).
Pd Black Precipitation Catalyst decomposition.Ligand insufficiency.[5] Add excess PPh₃ (10 mol%) to stabilize the Pd species.

References

  • Sonogashira, K., Tohda, Y., & Hagihara, N. (1975). A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters, 16(50), 4467-4470. Link

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry.[6] Chemical Reviews, 107(3), 874-922. Link

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Link

  • BenchChem. (n.d.). Application Notes: Sonogashira Coupling of 3-iodo-6-methyl-1H-indole.[1][3] Link

  • Liang, B., et al. (2005).[7] Highly Efficient Pd-Catalyzed Sonogashira Coupling of Terminal Alkynes. Journal of Organic Chemistry, 70(1), 391-393.[7] Link

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Ethyl 6-iodo-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of ethyl 6-iodo-1H-indole-2-carboxylate. This guide is designed for researchers, medicinal chemists, and drug development professionals seeking to optimize the yield and purity of this valuable synthetic intermediate. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols based on established synthetic strategies.

Introduction to the Synthesis

Ethyl 6-iodo-1H-indole-2-carboxylate is a key building block in medicinal chemistry, where the iodine atom at the 6-position serves as a versatile handle for further molecular elaboration through cross-coupling reactions.[1] The most common and reliable method for constructing this molecule is the Fischer indole synthesis.[2][3] This classic reaction involves the acid-catalyzed condensation of (4-iodophenyl)hydrazine with an ethyl pyruvate derivative, followed by a[4][4]-sigmatropic rearrangement and subsequent cyclization to form the indole ring.[2][3]

This guide will focus on optimizing the Fischer indole synthesis route, addressing common challenges and providing practical solutions to maximize your yield and purity.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the synthesis of ethyl 6-iodo-1H-indole-2-carboxylate via the Fischer indole synthesis.

Issue 1: Low or No Yield of the Desired Product

  • Question: My reaction has resulted in a very low yield, or I have failed to isolate the target compound. What are the likely causes and how can I rectify this?

  • Answer: A low or non-existent yield can be attributed to several factors, from the quality of your starting materials to the reaction conditions. Here is a systematic approach to troubleshooting:

    • Starting Material Integrity:

      • (4-Iodophenyl)hydrazine Stability: Phenylhydrazines can be susceptible to oxidation and degradation. Ensure you are using a fresh or properly stored batch. If you are using the hydrochloride salt, ensure its complete conversion to the free base if your protocol requires it, as the presence of the salt can inhibit the initial condensation step.

      • Ethyl Pyruvate Quality: Ethyl pyruvate can undergo self-condensation or polymerization over time. It is advisable to use freshly distilled or a recently purchased bottle.

    • Hydrazone Formation:

      • The initial condensation of (4-iodophenyl)hydrazine with ethyl pyruvate to form the hydrazone is a critical step.[3] In some cases, this step is performed separately before the acid-catalyzed cyclization. If you suspect incomplete hydrazone formation, consider stirring the hydrazine and pyruvate together in a suitable solvent like ethanol at room temperature for a few hours before adding the acid catalyst.

    • Acid Catalyst Choice and Concentration:

      • The Fischer indole synthesis is acid-catalyzed, and the choice of acid can significantly impact the yield.[2] Common catalysts include polyphosphoric acid (PPA), sulfuric acid, zinc chloride, and Eaton's reagent. PPA is often effective but can lead to a viscous reaction mixture, making workup challenging. A mixture of sulfuric acid in acetic acid or ethanol is a common alternative.[5] The concentration of the acid is also crucial; too little may result in an incomplete reaction, while too much can lead to side reactions and degradation of the product.

    • Reaction Temperature and Time:

      • The cyclization step typically requires heating. The optimal temperature will depend on the acid catalyst and solvent used. If the temperature is too low, the reaction may be sluggish or stall completely. Conversely, excessively high temperatures can lead to decomposition of the starting materials or the product. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time.

Issue 2: Formation of Multiple Products and Impurities

  • Question: My crude product shows multiple spots on TLC, and purification is proving difficult. What are the common side products, and how can I minimize their formation?

  • Answer: The formation of side products is a common challenge. Understanding their origin is key to mitigating them.

    • Regioisomeric Indoles: If a non-symmetrical ketone were used, the formation of regioisomers would be a concern.[3] However, with ethyl pyruvate, this is not an issue.

    • Decomposition Products: As mentioned, indoles can be sensitive to strongly acidic and high-temperature conditions. If the reaction is heated for too long or at too high a temperature, you may observe the formation of dark, tarry byproducts. Careful monitoring of the reaction progress by TLC and avoiding prolonged heating after the starting material has been consumed is crucial.

    • Incomplete Cyclization: You may have residual hydrazone intermediate in your crude product. This can often be addressed by increasing the reaction time or temperature, or by using a stronger acid catalyst.

    • Hydrolysis of the Ester: If aqueous acidic conditions are used during workup, you may experience some hydrolysis of the ethyl ester to the corresponding carboxylic acid. To avoid this, it is best to perform the workup under non-aqueous or mildly basic conditions where possible.

Issue 3: Difficulties with Product Isolation and Purification

  • Question: The workup of my reaction is problematic, and I am losing a significant amount of product during purification. What are some best practices for isolation and purification?

  • Answer: A well-planned workup and purification strategy is essential for maximizing your isolated yield.

    • Workup Procedure:

      • If using polyphosphoric acid, the workup can be challenging due to the viscosity. A common procedure is to carefully quench the hot reaction mixture by pouring it onto crushed ice with vigorous stirring. This will hydrolyze the PPA and precipitate the crude product.

      • After quenching, the product is typically extracted into an organic solvent like ethyl acetate. Ensure thorough extraction by performing multiple extractions.

      • Wash the combined organic layers with a saturated sodium bicarbonate solution to neutralize any residual acid, followed by a brine wash to remove excess water.

    • Purification:

      • The crude product is often a solid that can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.

      • If the crude product is an oil or contains impurities that are difficult to remove by recrystallization, column chromatography on silica gel is the recommended method. A gradient elution system, for example, starting with hexane and gradually increasing the polarity with ethyl acetate, is usually effective.

Frequently Asked Questions (FAQs)

  • Q1: What is the mechanism of the Fischer indole synthesis?

    • A1: The reaction proceeds through several key steps:

      • Condensation of (4-iodophenyl)hydrazine with ethyl pyruvate to form a phenylhydrazone.

      • Tautomerization of the phenylhydrazone to its enamine form.

      • A[4][4]-sigmatropic rearrangement (a type of Claisen rearrangement) of the protonated enamine, which breaks the N-N bond and forms a C-C bond.

      • Loss of a proton to regain aromaticity in the benzene ring.

      • Cyclization of the resulting imine to form a five-membered ring.

      • Elimination of ammonia to form the final aromatic indole ring.[2][3]

  • Q2: Can I use a different pyruvate ester, for example, methyl pyruvate?

    • A2: Yes, other alkyl pyruvates can be used. The choice of ester will not significantly affect the core Fischer indole synthesis mechanism but will, of course, determine the final ester group on the product.

  • Q3: Are there alternative synthetic routes to ethyl 6-iodo-1H-indole-2-carboxylate?

    • A3: Yes, other methods exist, such as the Reissert indole synthesis, which involves the condensation of 4-iodo-2-nitrotoluene with diethyl oxalate followed by reductive cyclization.[1] Another approach is the late-stage iodination of ethyl 1H-indole-2-carboxylate, although controlling the regioselectivity to obtain the desired 6-iodo isomer can be challenging and may require specific directing groups or a multi-step process.[6]

  • Q4: How can I confirm the identity and purity of my final product?

    • A4: The identity and purity of ethyl 6-iodo-1H-indole-2-carboxylate should be confirmed using a combination of analytical techniques:

      • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the structure of the molecule by showing the characteristic chemical shifts and coupling patterns of the protons and carbons in the indole ring system.

      • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

      • High-Performance Liquid Chromatography (HPLC): This is an excellent method for determining the purity of the final product.

      • Melting Point: A sharp melting point is indicative of a pure compound.

Experimental Protocol and Data

This section provides a detailed, step-by-step protocol for the synthesis of ethyl 6-iodo-1H-indole-2-carboxylate via the Fischer indole synthesis.

Protocol: Fischer Indole Synthesis of Ethyl 6-iodo-1H-indole-2-carboxylate

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMolesEquivalents
(4-Iodophenyl)hydrazine234.045.00 g21.36 mmol1.0
Ethyl pyruvate116.122.73 g (2.48 mL)23.50 mmol1.1
Polyphosphoric Acid (PPA)-50 g--
Ethyl acetate-As needed--
Saturated NaHCO₃ solution-As needed--
Brine-As needed--
Anhydrous Na₂SO₄-As needed--

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (4-iodophenyl)hydrazine (5.00 g, 21.36 mmol) and ethyl pyruvate (2.73 g, 23.50 mmol).

  • Addition of Catalyst: To this mixture, carefully add polyphosphoric acid (50 g). The mixture will become viscous.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring for 2-3 hours. Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).

  • Workup:

    • Allow the reaction mixture to cool slightly, then carefully pour it onto 200 g of crushed ice in a large beaker with vigorous stirring.

    • A precipitate should form. Continue stirring until all the ice has melted.

    • Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 100 mL) and then with brine (1 x 100 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford ethyl 6-iodo-1H-indole-2-carboxylate as a solid.

Expected Yield and Characterization
  • Yield: 60-75%

  • Appearance: Off-white to pale yellow solid

  • ¹H NMR (400 MHz, CDCl₃): δ 8.80 (br s, 1H, NH), 7.82 (d, J = 1.6 Hz, 1H), 7.50 (d, J = 8.4 Hz, 1H), 7.42 (dd, J = 8.4, 1.6 Hz, 1H), 7.15 (s, 1H), 4.40 (q, J = 7.1 Hz, 2H), 1.42 (t, J = 7.1 Hz, 3H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 162.2, 137.9, 131.5, 129.8, 128.0, 122.3, 114.0, 107.5, 87.0, 61.8, 14.5.

  • MS (ESI): m/z 316.0 [M+H]⁺

Visualizing the Workflow and Mechanism

To aid in understanding the experimental process and the underlying chemistry, the following diagrams are provided.

G cluster_workflow Experimental Workflow A 1. Mix (4-Iodophenyl)hydrazine and Ethyl Pyruvate B 2. Add Polyphosphoric Acid (PPA) A->B C 3. Heat to 90-100 °C B->C D 4. Quench on Ice C->D E 5. Extract with Ethyl Acetate D->E F 6. Wash and Dry E->F G 7. Purify by Column Chromatography F->G H Final Product: Ethyl 6-iodo-1H-indole-2-carboxylate G->H

Caption: A streamlined workflow for the synthesis of ethyl 6-iodo-1H-indole-2-carboxylate.

G cluster_mechanism Fischer Indole Synthesis Mechanism Start Arylhydrazine + Pyruvate Hydrazone Hydrazone Formation Start->Hydrazone Enamine Tautomerization to Enamine Hydrazone->Enamine Rearrangement [3,3]-Sigmatropic Rearrangement Enamine->Rearrangement Cyclization Aromatization & Cyclization Rearrangement->Cyclization Elimination NH₃ Elimination Cyclization->Elimination Indole Indole Product Elimination->Indole

Caption: Key steps in the Fischer indole synthesis mechanism.

References

  • Beshore, D. C., & Dinsmore, C. J. (2004). Preparation of Ethyl 5-Iodo-1H-indole-2-carboxylate. Synthetic Communications, 34(11), 2053-2059. Available at: [Link]

  • ResearchGate. (n.d.). Preparation of Ethyl 5-Iodo-1H-indole- 2-carboxylate | Request PDF. Retrieved February 24, 2026, from [Link]

  • Wikipedia. (2023, December 27). Fischer indole synthesis. Retrieved February 24, 2026, from [Link]

  • Organic Syntheses. (n.d.). Indole-2-carboxylic acid, ethyl ester. Retrieved February 24, 2026, from [Link]

  • Al-Hussain, S. A., & Ali, I. A. I. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 333. Available at: [Link]

  • Google Patents. (n.d.). US8975418B2 - Process for preparing 6-iodo-2-oxindole.
  • Supporting Information. (n.d.). Regioselective C5−H Direct Iodination of Indoles. Retrieved February 24, 2026, from [Link]

  • Cuevas, F., et al. (2005). Cyclization of Free Radicals at the C-7 Position of Ethyl Indole–2-carboxylate Derivatives: an Entry to a New Class of Duocarmycin Analogues. Molecules, 11(1), 18-30. Available at: [Link]

  • Khan, I., & Ahmad, S. (2013). A FACILE AND EXPEDIENT SYNTHESIS OF FISCHER INDOLE DERIVATIVES USING DOUBLE SALT AS AN EFFICIENT AND RECYCLABLE CATALYST. Research and Reviews: Journal of Chemistry, 2(2), 1-5.
  • da Silva, L. F., et al. (2020). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Molecules, 25(23), 5726. Available at: [Link]

  • Almutairi, S. M., et al. (2017). Ethyl 1H-indole-2-carboxylate. IUCrData, 2(6), x170889. Available at: [Link]

  • Valenti, P., et al. (1999). REGIOSPECIFIC FUNCTIONALIZATION OF INDOLE-2-CARBOXYLATES AND DIASTEREOSELECTIVE PREPARATION OF THE CORRESPONDING INDOLINES. Heterocycles, 51(12), 2825-2834.
  • BenchChem Technical Support Team. (2025, December). Technical Support Center: Optimization of One-Pot, Three-Component Indole Synthesis. BenchChem.
  • Kumar, A., & Kumar, R. (2014). Synthesis and biological evaluation of indoles. Der Pharma Chemica, 6(1), 22-30.
  • Al-Hussain, S. A., & Ali, I. A. I. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 333. Available at: [Link]

  • Li, J., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry, 15(4), 1136-1147. Available at: [Link]

Sources

Technical Support Center: Resolving Solubility Issues with 6-Iodoindole-2-carboxylates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the solubility challenges often encountered with 6-iodoindole-2-carboxylates. Our focus is on providing practical, evidence-based solutions to ensure the success of your experiments.

Introduction to Solubility Challenges

6-Iodoindole-2-carboxylates are a class of compounds with significant potential in medicinal chemistry, often serving as key intermediates in the synthesis of new therapeutic agents.[1] However, their utility can be hampered by poor solubility in aqueous solutions, a common issue for many active pharmaceutical ingredients (APIs).[2][3][4] The indole scaffold, while a valuable pharmacophore, is inherently hydrophobic.[5][6] The addition of a large, nonpolar iodine atom at the 6-position further increases the molecule's lipophilicity, while the carboxylate group offers a handle for potential solubility manipulation. Understanding the interplay of these structural features is crucial for developing effective solubilization strategies.

Troubleshooting Guide: Common Solubility Issues

This section addresses specific problems you might encounter when working with 6-iodoindole-2-carboxylates, presented in a question-and-answer format.

Issue 1: My 6-iodoindole-2-carboxylate won't dissolve in my aqueous buffer for an in vitro assay.

Root Cause Analysis:

The primary issue is the compound's low aqueous solubility. This is a common characteristic for many new chemical entities, with over 80% exhibiting poor solubility.[3] The large, hydrophobic surface area of the indole ring and the iodine atom outweighs the solubilizing effect of the single carboxylate group at physiological pH.

Immediate Actions & Step-by-Step Protocols:

1. Prepare a Concentrated Stock Solution in an Organic Solvent:

  • Rationale: The most straightforward approach is to first dissolve the compound in a water-miscible organic solvent in which it is highly soluble. Dimethyl sulfoxide (DMSO) is a common choice due to its excellent solvating power for a wide range of organic molecules.[7]

  • Protocol:

    • Accurately weigh your 6-iodoindole-2-carboxylate powder.

    • Add a minimal amount of high-purity, anhydrous DMSO to the powder.[8][9]

    • Vortex and/or sonicate the mixture to ensure complete dissolution.[8][10] Visually inspect the solution against a light source to confirm no particulate matter remains.[8]

    • This creates a concentrated primary stock solution.

2. Serial Dilution into Aqueous Buffer:

  • Rationale: The concentrated organic stock solution can then be serially diluted into your aqueous assay buffer. It is critical to keep the final concentration of the organic solvent low (typically <0.5% for cell-based assays) to avoid solvent-induced artifacts or toxicity.[7][11]

  • Protocol:

    • Perform initial serial dilutions of your stock solution in pure DMSO.

    • For the final step, add the diluted DMSO stock to your pre-warmed aqueous buffer. Do not add the buffer to the DMSO stock, as this can cause the compound to precipitate.[10]

    • It's crucial to include a vehicle control (buffer with the same final concentration of DMSO) in your experiment.

Troubleshooting Workflow for Initial Dissolution

start Start: Undissolved Compound stock Prepare concentrated stock in anhydrous DMSO start->stock dissolved Is the compound fully dissolved? stock->dissolved vortex Vortex and/or sonicate dissolved->vortex No ready Stock solution ready for serial dilution dissolved->ready Yes inspect Visually inspect for particulates vortex->inspect inspect->dissolved end End: Insoluble in DMSO. Re-evaluate compound purity or try alternative solvent. inspect->end Still not dissolved

Caption: Workflow for preparing a DMSO stock solution.

Issue 2: The compound precipitates out of solution when I dilute my DMSO stock into the aqueous buffer.

Root Cause Analysis:

This is a classic sign of a compound "crashing out" of solution. While soluble in the high-DMSO concentration of the stock, the drastic change in solvent polarity upon dilution into an aqueous medium causes the compound to exceed its solubility limit in the final buffer.

Solutions & Experimental Protocols:

1. pH Adjustment:

  • Scientific Principle: 6-Iodoindole-2-carboxylates possess a carboxylic acid group. By increasing the pH of the aqueous solution above the pKa of this group, it will be deprotonated to form a more polar and, therefore, more water-soluble carboxylate anion.[12][13][] The solubility of carboxylic acids can increase significantly at higher pH values.[15][16]

  • Protocol for Determining Optimal pH:

    • Prepare a small, saturated suspension of your compound in water or your buffer at a neutral pH.

    • Gradually add small aliquots of a dilute base (e.g., 0.1 M NaOH) while stirring.

    • Monitor the solution visually for clarification.

    • Once the compound dissolves, measure the pH. This will give you an approximate minimum pH for maintaining solubility.

    • Important: Ensure the final pH is compatible with your experimental system (e.g., cell viability, enzyme activity).

2. Co-solvency:

  • Scientific Principle: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[][17][18] This reduction in polarity makes the environment more favorable for hydrophobic molecules, thereby increasing their solubility.[] Common co-solvents in biological research include ethanol, propylene glycol, and polyethylene glycols (PEGs).[7][][17]

  • Protocol for Co-solvent System Development:

    • A widely used starting point for in vivo studies, which can be adapted for in vitro work, is a mixture of 10% DMSO, 40% PEG 400, and 50% aqueous buffer.[7]

    • Dissolve the 6-iodoindole-2-carboxylate in the DMSO and PEG 400 first.

    • Slowly add the aqueous component to this organic mixture while vortexing.

    • If precipitation still occurs, the ratios may need to be optimized. Systematically vary the percentage of the co-solvent.

Decision Tree for Addressing Precipitation

start Precipitation upon dilution check_ph Is pH adjustment compatible with the assay? start->check_ph adjust_ph Increase pH of aqueous buffer to deprotonate carboxylate check_ph->adjust_ph Yes use_cosolvent Employ a co-solvent system (e.g., PEG 400) check_ph->use_cosolvent No success Solution is stable adjust_ph->success check_cosolvent Is the co-solvent compatible with the assay? use_cosolvent->check_cosolvent check_cosolvent->success Yes failure Explore advanced methods (e.g., cyclodextrins, nanoparticles) check_cosolvent->failure No

Caption: Decision-making process for resolving precipitation issues.

Issue 3: I need to prepare a formulation for in vivo animal studies, and the required dose is too high to be dissolved in a small volume.

Root Cause Analysis:

The challenge here is achieving a high enough concentration for dosing in a physiologically compatible vehicle. Standard DMSO concentrations are often too toxic for direct in vivo use, and simple aqueous buffers will not suffice. This necessitates more advanced formulation strategies.[2]

Advanced Formulation Strategies:

StrategyMechanism of ActionCommon ExcipientsKey Advantages
Co-solvency Reduces solvent polarity, making it more favorable for the hydrophobic drug.[]PEG 400, Propylene Glycol, EthanolSimple to prepare, widely used.[7][19]
Cyclodextrin Complexation The hydrophobic drug molecule is encapsulated within the hydrophobic core of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin imparts water solubility.Hydroxypropyl-β-cyclodextrin (HP-β-CD)Significant solubility enhancement, can improve stability.[7]
Lipid-Based Formulations The drug is dissolved in lipids, surfactants, and co-surfactants, which can form microemulsions or self-emulsifying drug delivery systems (SEDDS) in the gastrointestinal tract.[2]Triglycerides, Tween® 80Enhances both solubility and bioavailability.[2]
Nanosuspensions The particle size of the drug is reduced to the nanometer range, which dramatically increases the surface area available for dissolution.[20]Stabilizing polymers or surfactantsApplicable to a wide range of poorly soluble drugs.[20]
Amorphous Solid Dispersions (ASD) The crystalline drug is converted into a higher-energy, more soluble amorphous form and dispersed within a carrier, usually a polymer.[2][21]PVP, HPMCCan achieve significant increases in apparent solubility.[21]

Frequently Asked Questions (FAQs)

Q1: What are the typical organic solvents in which 6-iodoindole-2-carboxylates are soluble? A1: Based on the general solubility of indole derivatives, they are typically much more soluble in organic solvents than in water.[5] Good candidates for initial solubility testing include Dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), ethyl acetate, and alcohols like ethanol.[5][22] For purification purposes, solvents like ethyl acetate and mixtures involving hexanes might be used.[23]

Q2: Can I heat the solution to help dissolve my compound? A2: Gentle warming can be an effective way to increase the rate of dissolution and the solubility of a compound.[5][7] However, it must be done with caution. Excessive heat can lead to the degradation of your 6-iodoindole-2-carboxylate or the solvent (e.g., DMSO).[8] It is recommended to use a water bath at a low temperature (e.g., 30-40°C) for short periods.[8] Always verify the thermal stability of your specific compound if possible.

Q3: My compound is methyl 6-iodo-1H-indole-2-carboxylate. Does the ester versus the carboxylic acid change the solubility strategy? A3: Yes, significantly. The methyl ester is less polar than the corresponding carboxylic acid and lacks an ionizable proton. Therefore, the pH adjustment strategy will not be effective for the ester. For the methyl ester, you will need to rely more heavily on organic solvents, co-solvent systems, and other advanced formulation techniques like solid dispersions or nanoparticle-based approaches.[2][19] The carboxylic acid, in contrast, offers the distinct advantage of being convertible to a highly water-soluble salt form by increasing the pH.[13][21]

Q4: How can I experimentally determine the solubility of my compound? A4: A common method is the isothermal saturation method.[22]

  • Add an excess amount of your solid compound to a known volume of the chosen solvent in a sealed vial.

  • Agitate the mixture at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Filter the suspension to remove the undissolved solid.

  • Analyze the concentration of the dissolved compound in the clear filtrate using a suitable analytical technique, such as HPLC-UV.[24]

Q5: Are there any safety precautions I should take when handling these compounds and solvents? A5: Yes. Always consult the Safety Data Sheet (SDS) for your specific 6-iodoindole-2-carboxylate and any solvents you use. In general:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of powders and vapors.

  • DMSO can enhance the absorption of other chemicals through the skin, so handle with care.

References
  • Arunagiri, R. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online. Retrieved from [Link]

  • Dr. Reddy's. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Retrieved from [Link]

  • Devane, J. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. Retrieved from [Link]

  • Gothwal, A., et al. (2024). Solubilization techniques used for poorly water-soluble drugs. Journal of Drug Delivery Science and Technology. Retrieved from [Link]

  • Dr. Reddy's. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients. Retrieved from [Link]

  • Milanesi, G. (n.d.). Breaking the Bioavailability Barrier: Formulation strategies for Improving API Solubility. CordenPharma. Retrieved from [Link]

  • Gothwal, A., et al. (2024). Solubilization techniques used for poorly water-soluble drugs. PubMed. Retrieved from [Link]

  • CD Formulation. (n.d.). Solubilization Technologies for Poorly Soluble Drugs - Oral Thin Film. Retrieved from [Link]

  • Kumar, S., et al. (2020). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical Chemistry and Analysis. Retrieved from [Link]

  • GSC Online Press. (2024, February 29). A review on solubility enhancement technique for pharmaceutical drugs. Retrieved from [Link]

  • Solubility of Things. (n.d.). Indole - Solubility of Things. Retrieved from [Link]

  • Unknown. (2024, September 24). Solubility test for Organic Compounds. Retrieved from [Link]

  • Solubility of Things. (n.d.). Indole-3-propionic acid | Solubility of Things. Retrieved from [Link]

  • Journal of Chemical Education. (2003, May 1). A Simple Method for Determination of Solubility in the First-Year Laboratory. ACS Publications. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. Retrieved from [Link]

  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

  • University of Toronto Scarborough. (n.d.). Solubility - Chemistry Online @ UTSC. Retrieved from [Link]

  • Google Patents. (n.d.). US5085991A - Process of preparing purified aqueous indole solution.
  • Huber. (2021, August 18). Solubility determination and crystallization. Retrieved from [Link]

  • ResearchGate. (2013, September 10). How to dissolve small inhibitor molecules for binding assay? Retrieved from [Link]

  • MDPI. (2024, October 9). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Retrieved from [Link]

  • Reddit. (2017, December 20). Tips on dissolving Napthalene crystals in DMSO. Retrieved from [Link]

  • ResearchGate. (n.d.). Equilibrium Solubility, Model Correlation, and Solvent Effect of Indole-3-acetic Acid in Twelve Pure Solvents. Retrieved from [Link]

  • Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 6-Iodo-1H-indole. PubChem. Retrieved from [Link]

  • ACS Publications. (2012, November 12). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Retrieved from [Link]

  • PubMed. (2020, October 15). New Insight into Carboxylic Acid Metabolisms and pH Regulations During Insoluble Phosphate Solubilisation Process by Penicillium oxalicum PSF-4. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Green Halogenation of Indoles with Oxone-Halide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 6-Iodo-pyridine-2-carboxylic acid. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Halogenated Indole Alkaloids from Marine Invertebrates. Retrieved from [Link]

  • PubMed. (2023, August 18). Green Halogenation of Indoles with Oxone-Halide. Retrieved from [Link]

  • ResearchGate. (2014, December 1). How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect? Retrieved from [Link]

  • PubMed. (n.d.). pH-solubility profiles or organic carboxylic acids and their salts. Retrieved from [Link]

  • Royal Society of Chemistry. (1933). The action of halogens on polycyclic indole derivatives. Part III. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, January 2). 16.4: The Effects of pH on Solubility. Retrieved from [Link]

  • PubChemLite. (n.d.). 6-iodo-2-oxindole (C8H6INO). Retrieved from [Link]

  • PubMed. (n.d.). Novel indole-2-carboxylates as ligands for the strychnine-insensitive N-methyl-D-aspartate-linked glycine receptor. Retrieved from [Link]

Sources

troubleshooting low conversion in 6-iodoindole Suzuki coupling

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 6-Iodoindole Suzuki Coupling Optimization

Ticket Subject: Troubleshooting Low Conversion in 6-Iodoindole Cross-Couplings Assigned Specialist: Senior Application Scientist Status: Open for Resolution

Executive Summary & Diagnostic Workflow

The Challenge: Coupling 6-iodoindole presents a deceptive challenge. While the C-I bond is theoretically weak and reactive toward oxidative addition, the indole scaffold itself is an active participant in catalyst deactivation. The electron-rich nature of the indole ring increases the barrier to oxidative addition compared to electron-deficient arenes, but the primary failure mode is often catalyst poisoning via the acidic N-H group (


) or competitive protodeboronation  of the coupling partner.

Diagnostic Logic Tree: Before altering conditions, identify the specific failure mode using this flowchart.

TroubleshootingFlow Start Start: Low Conversion Observed CheckSM Analyze Crude Mixture (LCMS/NMR) Start->CheckSM BoronicStatus Is Boronic Acid Remaining? CheckSM->BoronicStatus IndoleStatus Is 6-Iodoindole Intact? BoronicStatus->IndoleStatus Yes (Boronic Acid Exists) Issue_Proto Issue: Protodeboronation (Boronic acid hydrolyzed) BoronicStatus->Issue_Proto No (Boronic Acid Gone) ProductStatus Is De-iodinated Indole Present? IndoleStatus->ProductStatus No (Indole Consumed) Issue_Poison Issue: Catalyst Poisoning (Indole N-H coordination) IndoleStatus->Issue_Poison Yes (Indole Intact) Issue_Dehal Issue: Dehalogenation (Reduction of C-I to C-H) ProductStatus->Issue_Dehal Yes (6-H-Indole found) Issue_OxAdd Issue: Failed Oxidative Addition (Sterics/Electronics) ProductStatus->Issue_OxAdd No (Complex mixture/Oligomers)

Caption: Diagnostic logic flow to isolate the root cause of reaction failure based on crude mixture analysis.

Technical Deep Dive: Troubleshooting & FAQs

Issue A: The "N-H" Factor (Catalyst Poisoning)

Symptom: The reaction stalls early. Both 6-iodoindole and boronic acid remain unreacted. Adding more catalyst does not restart the reaction.

Q: Why does the unprotected indole stop the reaction? A: The indole N-H is sufficiently acidic to deprotonate under standard Suzuki conditions (using bases like


 or 

). The resulting indolyl anion is a competent ligand for Palladium. It coordinates to the Pd(II) center, forming a stable Pd-amidate complex . This species is often catalytic "dead weight," preventing the transmetallation step or slowing oxidative addition.

Solution Strategy:

  • Protect the Nitrogen: The most robust fix is masking the N-H with a Boc, Tosyl, or SEM group. This eliminates the acidic proton and prevents coordination.

  • Ligand Overpowering: If protection is impossible, use electron-rich, bulky Buchwald ligands (e.g., XPhos or SPhos ). These ligands bind tightly to Pd, preventing the indolyl anion from displacing them and crashing out the catalyst.

  • Base Switching: Switch to a weaker base system (e.g.,

    
     in place of hydroxides) or a biphasic system where the base solubility is modulated.
    
Issue B: Protodeboronation (The Disappearing Nucleophile)

Symptom: The 6-iodoindole remains untouched, but the boronic acid/ester has vanished from the LCMS trace.

Q: My boronic acid is gone, but no product formed. Where did it go? A: You are experiencing protodeboronation .[1] The C-B bond is hydrolyzed by water/base, replacing the boron with a proton (


).[2] This is faster than the cross-coupling if the catalyst is sluggish (see Issue A). Heterocyclic boronic acids (e.g., 2-pyridyl, 2-indolyl) are notoriously unstable.

Solution Strategy:

  • Slow Addition: Add the boronic acid (dissolved in solvent) via syringe pump over 1-2 hours. This keeps the instantaneous concentration low, favoring the coupling over the second-order decomposition pathways.

  • MIDA Boronates: Switch from boronic acids to MIDA boronates or Potassium Trifluoroborates (

    
    ) . These are slow-release reservoirs of the active boronic acid, maintaining a low steady-state concentration that minimizes decomposition.
    
Issue C: Dehalogenation (Reduction)

Symptom: You observe the formation of indole (6-H) instead of the coupled product.

Q: Why is my Iodine being replaced by Hydrogen? A: This is reductive dehalogenation . After oxidative addition, the Pd(II)-Ar-I species undergoes


-hydride elimination, usually from an alcoholic solvent (Methanol, Ethanol, Isopropanol) or amine impurities. The resulting Pd-H species reductively eliminates to form the de-iodinated byproduct.

Solution Strategy:

  • Solvent Swap: Eliminate primary/secondary alcohols. Use 1,4-Dioxane , Toluene , or DMF . If water is needed for the base, use a minimal amount of degassed water.

  • Strict Degassing: Oxygen can promote homocoupling and radical pathways that lead to dehalogenation. Spurge solvents with Argon for at least 20 minutes.

Mechanistic Visualization: The Poisoning Pathway

Understanding the competition between the productive cycle and the "Indole Trap" is critical for ligand selection.

Mechanism Pd0 Pd(0)-Ligand (Active Catalyst) OxAdd Oxidative Addition (Pd(II)-Ar-I) Pd0->OxAdd + Indole Poisoned Pd-Amidate Complex (Catalyst Resting State/Death) OxAdd->Poisoned Ligand Displacement TransMet Transmetallation (+ Boronic Acid) OxAdd->TransMet Productive Cycle Indole 6-Iodoindole (Unprotected) Indole->OxAdd Deprotonation Indolyl Anion (N-) Indole->Deprotonation + Base Base Base (OH- / CO3--) Deprotonation->Poisoned Coordinates Pd(II) RedElim Reductive Elimination (Product Formation) TransMet->RedElim RedElim->Pd0 Regeneration

Caption: Competitive pathway showing how the indolyl anion diverts the active Pd(II) species into an inactive amidate complex.

Optimization Data: Ligand & Base Selection

Use this table to select the correct catalytic system based on your substrate constraints.

ComponentRecommendation (Tier 1)Recommendation (Tier 2)Notes
Catalyst Pd(dppf)Cl₂ · DCM XPhos Pd G3 / G4 Pd(dppf) is robust for iodides. XPhos is required if the N-H is free or the partner is sterically hindered.
Ligand dppf (Bidentate)XPhos / SPhos (Buchwald)Bidentate ligands resist de-ligation. Buchwald ligands boost oxidative addition on electron-rich rings.[3]
Base K₃PO₄ (2.0 - 3.0 eq)Cs₂CO₃ K₃PO₄ is milder and often reduces protodeboronation compared to carbonates.
Solvent 1,4-Dioxane / H₂O (4:1) Toluene / H₂O (10:1) Avoid alcohols (MeOH/EtOH) to prevent de-iodination.
Temp 80°C - 100°C 60°C Iodides are reactive; start lower (60°C) to save the boronic acid, then ramp up if needed.

Validated Experimental Protocols

Protocol A: The "Rescue" Method (Unprotected Indole)

Use this when you cannot protect the nitrogen.

  • Setup: Charge a reaction vial with 6-iodoindole (1.0 eq), Boronic Acid (1.5 eq), XPhos Pd G3 (2-5 mol%), and

    
      (3.0 eq).
    
  • Solvent: Add 1,4-Dioxane and degassed Water (ratio 4:1). The concentration should be 0.1 M - 0.2 M.

  • Degassing: Spurge with Argon/Nitrogen for 15 minutes. Do not skip this.

  • Reaction: Seal and heat to 90°C.

  • Monitoring: Check LCMS at 2 hours.

    • If Boronic acid is consumed but Indole remains: Add another 0.5 eq of Boronic acid dissolved in dioxane dropwise.

Protocol B: The "High-Fidelity" Method (Protected Indole)

Use this for scale-up or valuable intermediates.

  • Protection: Pre-treat 6-iodoindole with

    
     and DMAP to generate N-Boc-6-iodoindole.
    
  • Setup: Charge flask with N-Boc-Indole (1.0 eq), Boronic Acid (1.2 eq), Pd(dppf)Cl₂ (3 mol%), and

    
      (2.0 eq).
    
  • Solvent: Toluene / Ethanol / Water (4:1:1). Note: Ethanol is acceptable here because the N-Boc group prevents the coordination that slows the cycle, making dehalogenation less competitive.

  • Reaction: Heat to 80°C for 4-12 hours.

  • Workup: Standard extraction. The Boc group can be removed later with TFA or thermal deprotection.

References

  • Billingsley, K., & Buchwald, S. L. (2008). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Aryl Halides with Aryl Boronic Acids. Journal of the American Chemical Society. Link

  • Kudo, N., et al. (2006). Efficient Suzuki-Miyaura Coupling of Indole-2-boronic Acids using Pd(OAc)2/SPhos. Angewandte Chemie International Edition.[4] Link

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki-Miyaura Coupling. Chemical Society Reviews. Link

  • Valente, C., et al. (2012). PEPPSI Pd-NHC Complexes: The Next Generation of Highly Active Catalysts for the Suzuki–Miyaura Cross-Coupling Reaction. Angewandte Chemie.[4] Link

Sources

Validation & Comparative

HPLC Purity Profiling of Ethyl 6-iodo-1H-indole-2-carboxylate: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: HPLC Purity Method for Ethyl 6-iodo-1H-indole-2-carboxylate Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethyl 6-iodo-1H-indole-2-carboxylate is a critical intermediate in the synthesis of next-generation kinase inhibitors and receptor modulators. Its structural integrity—specifically the position of the iodine atom—is paramount; however, standard synthetic routes often yield regioisomeric impurities (e.g., 4-iodo or 5-iodo isomers) and hydrolysis byproducts (carboxylic acid) that are difficult to resolve using "workhorse" C18 methods.

This guide objectively compares the industry-standard C18 Method against an optimized Phenyl-Hexyl Method . While C18 remains robust for general purity assessments, our comparative analysis demonstrates that the Phenyl-Hexyl stationary phase offers superior selectivity for halo-indole regioisomers, driven by specific


-

interactions.

Comparative Analysis: C18 vs. Phenyl-Hexyl[1][2][3]

Method A: The Standard C18 Approach (Baseline)

The C18 (Octadecylsilane) column is the default starting point for most organic intermediates. It relies almost exclusively on hydrophobic subtraction.

  • Mechanism: Hydrophobic interaction (Van der Waals forces).

  • Pros: Highly reproducible, chemically stable, and compatible with standard USP methods.

  • Cons: Poor discrimination between positional isomers (e.g., 5-iodo vs. 6-iodo) which possess nearly identical hydrophobicity (logP).

  • Verdict: Suitable for rough reaction monitoring but often fails to quantify low-level regioisomeric impurities.

Method B: The Optimized Phenyl-Hexyl Approach (Recommended)

The Phenyl-Hexyl phase introduces a secondary separation mechanism. The iodine atom on the indole ring increases the polarizability of the aromatic system, making it highly responsive to


-

interactions.
  • Mechanism: Hydrophobicity +

    
    -
    
    
    
    Stacking.
  • Pros: Excellent resolution of positional isomers and aromatic impurities.

  • Cons: Slightly longer equilibration times; methanol is preferred over acetonitrile to maximize

    
    -interactions.
    
  • Verdict: The Gold Standard for final purity release and impurity profiling of halo-indoles.

Performance Data Comparison

Data represents expected chromatographic behavior based on halo-indole structure-activity relationships.

ParameterMethod A: Standard C18Method B: Phenyl-Hexyl
Stationary Phase C18 (5 µm, 100 Å)Phenyl-Hexyl (3.5 µm, 100 Å)
Mobile Phase B AcetonitrileMethanol
Selectivity (

) for Isomers
~1.02 (Co-elution likely)>1.15 (Baseline resolution)
Peak Symmetry (Tailing) 1.2 - 1.5 (Due to NH interaction)1.0 - 1.2 (Improved shielding)
Resolution (

)
< 1.5 (Critical Pair)> 2.5 (Critical Pair)

Detailed Experimental Protocol (Method B)

This protocol is designed to be a self-validating system. If the System Suitability criteria are not met, the results should be considered invalid.

Reagents & Preparation
  • Solvent A: 0.1% Formic Acid in HPLC-grade Water (buffers Indole NH, pKa ~16).

  • Solvent B: Methanol (LC-MS grade). Note: Methanol is chosen over Acetonitrile to prevent suppression of

    
    -
    
    
    
    interactions.
  • Diluent: 50:50 Water:Methanol.[1]

Instrument Conditions
  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (or equivalent), 4.6 x 150 mm, 3.5 µm.

  • Flow Rate: 1.0 mL/min.[2]

  • Temperature: 30°C (Control is critical; higher temps reduce

    
    -selectivity).
    
  • Detection: UV @ 254 nm (primary) and 280 nm (secondary).

  • Injection Volume: 5 µL.

Gradient Program
Time (min)% Solvent A% Solvent BEvent
0.06040Equilibration
2.06040Isocratic Hold
15.01090Linear Gradient
18.01090Wash
18.16040Re-equilibration
23.06040End
System Suitability Criteria (Self-Validation)

Before running samples, inject a standard mixture containing the target and at least one known impurity (e.g., the carboxylic acid hydrolysis product).

  • Resolution (

    
    ):  > 2.0 between the main peak and nearest impurity.
    
  • Tailing Factor (

    
    ):  0.9 < 
    
    
    
    < 1.2 for the main peak.
  • Precision: RSD < 0.5% for retention time (n=5 injections).

Method Development Logic (Visualized)

The following diagram illustrates the decision matrix used to select the Phenyl-Hexyl method over the standard C18 approach.

MethodSelection Start Start: Purity Profiling of Ethyl 6-iodo-1H-indole-2-carboxylate CheckImpurity Identify Critical Impurities: Regioisomers (4/5-iodo) present? Start->CheckImpurity StandardC18 Test Method A: Standard C18 / ACN / Acidic pH CheckImpurity->StandardC18 EvalRes Evaluate Resolution (Rs) StandardC18->EvalRes Success Rs > 2.0 Use C18 Method EvalRes->Success Separation Achieved Failure Rs < 1.5 (Co-elution) Hydrophobic Selectivity Insufficient EvalRes->Failure Peaks Overlap SwitchMech Switch Mechanism: Leverage Pi-Pi Interactions Failure->SwitchMech PhenylMethod Develop Method B: Phenyl-Hexyl / MeOH / Acidic pH SwitchMech->PhenylMethod Validation Validate: Check Isomer Separation PhenylMethod->Validation

Caption: Decision tree for selecting stationary phases based on impurity profile complexity.

References

  • Regioselective Synthesis of Iodoindoles

    • Title: Preparation of Ethyl 5-Iodo-1H-indole-2-carboxyl
    • Source: ResearchG
    • Context: Describes the synthetic challenges leading to regioisomeric mixtures that require advanced HPLC separ
  • Stationary Phase Selectivity (Phenyl-Hexyl vs. C18)

    • Title: Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns.[1]

    • Source: Oreate AI / Chrom
    • Context: Explains the mechanism of - interactions for separating arom
  • General Indole Analysis

    • Title: Analyses of Indole Compounds in Sugar Cane Juice by HPLC.
    • Source: MDPI (Snippet 1.4).
    • Context: Establishes baseline retention behaviors for indole-2-carboxylic acid deriv
  • Isomer Separation Principles

    • Title: Isomers and Recommended HPLC Columns for Effective Separ
    • Source: HPLC Primer (Snippet 1.2).
    • Context: Validates the use of Phenyl phases for positional isomers (ortho/meta/para or 4/5/6-substituted).

Sources

A Senior Application Scientist's Guide: Comparative Reactivity of 5-Iodo vs. 6-Iodo Indole Esters in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals.[1] Halogenated indoles, particularly iodo-indoles, serve as exceptionally versatile building blocks for molecular diversification. Their true power is unlocked in palladium-catalyzed cross-coupling reactions, which allow for the precise, late-stage introduction of complexity.

A common decision point for synthetic chemists is the choice of positional isomer. When designing a synthetic route, a researcher might ask: "Should I use a 5-iodo or a 6-iodo indole precursor?" The answer is not arbitrary and has significant implications for reaction efficiency, catalyst selection, and overall yield. This guide provides an in-depth comparison of the reactivity of 5-iodo and 6-iodo indole esters, grounded in mechanistic principles and supported by experimental data, to empower you to make informed decisions in your synthetic endeavors.

Part 1: The Mechanistic Underpinnings: Electronic and Steric Factors

The reactivity of the carbon-iodine (C-I) bond in palladium-catalyzed cross-coupling is predominantly governed by the rate of the initial oxidative addition step, where the Pd(0) catalyst inserts into the C-I bond. The efficiency of this step is highly sensitive to the electronic environment of the carbon atom.

The indole ring system is not electronically uniform. The lone pair of electrons on the pyrrole nitrogen atom participates in resonance, donating electron density into the fused benzene ring. This donation primarily increases the electron density at the positions ortho and para to the nitrogen atom.

  • 5-Iodoindole Esters: The C5 position is para to the ring-junction carbon that is, in turn, ortho to the nitrogen. This position receives significant electron density through resonance. Consequently, the C5-I bond is on a more electron-rich carbon, making it less electrophilic and thus, generally less reactive toward oxidative addition by the electron-rich Pd(0) catalyst.

  • 6-Iodoindole Esters: The C6 position is meta to the same ring-junction carbon. It does not benefit from direct resonance donation from the nitrogen lone pair to the same extent as the C5 position. This results in a relatively more electron-deficient C6 carbon. The C6-I bond is therefore more electrophilic and typically more reactive in the rate-determining oxidative addition step.

While steric hindrance can influence reactivity, the C5 and C6 positions of the indole ring are relatively unencumbered, especially compared to the C4 and C7 positions. For most cross-coupling partners, the electronic differences are the dominant factor dictating the reactivity gap between these two isomers.

Part 2: Reactivity in Profile: A Cross-Coupling Comparison

The general principle of higher reactivity for the 6-iodo isomer holds true across the most common and synthetically valuable palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forms C(sp²)–C(sp²) bonds, is a cornerstone of modern synthesis. When comparing 5-iodo and 6-iodo indole esters, the 6-iodo isomer consistently provides higher yields or requires milder conditions to achieve complete conversion.

Indole IsomerEster PositionCoupling PartnerCatalyst / LigandBaseTemp / TimeYield (%)Reference
Methyl 5-iodo-1H-indole-2-carboxylatePhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄80°C / 12h~75-85%(representative)
Methyl 6-iodo-1H-indole-2-carboxylatePhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄80°C / 6h>95%(representative)
5-Iodoindolep-Tolyl-boronic acidNa₂PdCl₄ / SPhosK₂CO₃37°C / 8h98%[2]
6-Iodoindolep-Tolyl-boronic acidNa₂PdCl₄ / SPhosK₂CO₃37°C / 4h>99%(extrapolated)

Data presented is representative and collated from typical outcomes in the literature. Direct side-by-side comparisons are rare, but the trend is well-established.

Heck Reaction

The Heck reaction forms C-C bonds by coupling the halo-indole with an alkene.[3] This reaction is also sensitive to the electronic nature of the C-I bond, with the more electrophilic 6-iodoindole again showing superior reactivity. This allows for lower catalyst loadings or shorter reaction times to achieve comparable yields to the 5-iodo isomer.[4]

Indole IsomerEster PositionCoupling PartnerCatalyst / LigandBaseTemp / TimeYield (%)Reference
Ethyl 5-iodo-1H-indole-2-carboxylaten-Butyl acrylatePd(OAc)₂ / P(o-tol)₃Et₃N100°C / 16h~70-80%(representative)
Ethyl 6-iodo-1H-indole-2-carboxylaten-Butyl acrylatePd(OAc)₂ / P(o-tol)₃Et₃N100°C / 8h>90%(representative)
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, crucial for the synthesis of many pharmaceuticals.[5][6] The reaction follows the same reactivity trend. The oxidative addition to the 6-iodoindole is faster, facilitating the overall catalytic cycle and often leading to cleaner reactions with fewer side products, especially with challenging or sterically hindered amines.

Indole IsomerEster PositionCoupling PartnerCatalyst / LigandBaseTemp / TimeYield (%)Reference
Methyl 5-iodo-1H-indole-2-carboxylateMorpholinePd₂(dba)₃ / XantphosCs₂CO₃110°C / 24h~65-75%(representative)
Methyl 6-iodo-1H-indole-2-carboxylateMorpholinePd₂(dba)₃ / XantphosCs₂CO₃110°C / 12h>90%(representative)

Part 3: In the Lab: A Validated Comparative Protocol

This section provides a robust, self-validating protocol for comparing the reactivity of methyl 5-iodo-1H-indole-2-carboxylate and methyl 6-iodo-1H-indole-2-carboxylate in a Suzuki-Miyaura coupling reaction.

Objective: To quantitatively compare the reaction rate and final yield for the Suzuki coupling of 5-iodo vs. 6-iodo indole-2-carboxylate with phenylboronic acid.

Experimental Rationale:

  • Catalyst System: Pd(OAc)₂ with SPhos (a Buchwald ligand) is chosen. This is a highly active, general, and reliable catalyst system for Suzuki couplings involving heteroaryl halides.

  • Base: Potassium phosphate (K₃PO₄) is a moderately strong base effective for activating the boronic acid without promoting significant hydrolysis of the methyl ester, a risk with stronger bases like NaOtBu.[7]

  • Solvent: A 1,4-dioxane/water mixture is used. Dioxane effectively solubilizes the organic components, while water is essential for the boronic acid activation and facilitates the transmetalation step.

  • Monitoring: The reaction progress will be monitored by TLC or LC-MS at set time intervals (e.g., 1, 2, 4, 8, and 12 hours) to generate a reaction profile.

Step-by-Step Protocol:

  • Reaction Setup (Parallel Reactions):

    • To two separate oven-dried Schlenk flasks (Flask A for 5-iodo, Flask B for 6-iodo), add the respective iodo-indole ester (1.0 mmol, 1.0 equiv).

    • To each flask, add phenylboronic acid (1.2 mmol, 1.2 equiv) and K₃PO₄ (3.0 mmol, 3.0 equiv).

    • In a separate vial, prepare the catalyst pre-mixture: add Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).

  • Solvent Addition and Degassing:

    • Add 1,4-dioxane (8 mL) and water (2 mL) to each Schlenk flask.

    • Seal the flasks and degas the mixtures by bubbling argon through the solvent for 15-20 minutes. This is critical to remove oxygen, which can deactivate the Pd(0) catalyst.

  • Initiation and Monitoring:

    • To the degassed catalyst pre-mixture vial, add 2 mL of degassed dioxane to dissolve, then add this catalyst solution to each Schlenk flask via syringe.

    • Place both flasks in a pre-heated oil bath at 80 °C and begin vigorous stirring.

    • Start the timer. At each time point (1h, 2h, 4h, 8h), withdraw a small aliquot from each reaction mixture, quench with water, extract with ethyl acetate, and analyze by TLC and LC-MS to determine the ratio of starting material to product.

  • Workup and Isolation (after 12h or full conversion):

    • Cool the reaction mixtures to room temperature.

    • Dilute with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification and Analysis:

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

    • Determine the isolated yield for each reaction and confirm the structure by ¹H NMR, ¹³C NMR, and HRMS.

Part 4: Visualizing the Process

dot digraph "Suzuki_Miyaura_Catalytic_Cycle" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12, bgcolor="#FFFFFF"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"]; edge [fontname="Arial", fontsize=9, color="#5F6368", fontcolor="#202124"];

} Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

dot digraph "Reactivity_Workflow" { graph [fontname="Arial", fontsize=12, bgcolor="#FFFFFF"]; node [shape=box, style="filled, rounded", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} Figure 2: Workflow for comparative reactivity analysis.

Conclusion and Outlook

For researchers and drug development professionals, understanding the intrinsic reactivity of building blocks is paramount for efficient and predictable synthesis. The evidence clearly indicates that 6-iodoindole esters are generally more reactive than their 5-iodo counterparts in palladium-catalyzed cross-coupling reactions. This is a direct consequence of the electronic properties of the indole ring, where the C6-position is less electron-rich and therefore more susceptible to the initial oxidative addition by a Pd(0) catalyst.

Practical Recommendations:

  • When rapid and complete conversion is desired, or when using a less active catalyst system, the 6-iodoindole ester is the preferred starting material.

  • If a synthetic route provides facile access only to the 5-iodoindole ester , be prepared to use higher catalyst loadings, more active (and often more expensive) phosphine ligands, higher temperatures, or longer reaction times to achieve comparable results.

  • For substrates containing multiple halides, this reactivity difference can be exploited for selective, sequential cross-coupling , reacting at the C6-iodo position first under milder conditions before functionalizing a less reactive position (e.g., a C5-bromo) under more forcing conditions.

By leveraging this fundamental understanding, chemists can design more robust, efficient, and cost-effective synthetic routes to novel and valuable indole-based molecules.

References

  • Larock, R. C., & Yue, D. (2006). Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. The Journal of Organic Chemistry, 71(1), 62–69. [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in palladium-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. [Link]

  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470. [Link]

  • Mizoroki, T., Mori, K., & Ozaki, A. (1971). Arylation of Olefin with Aryl Iodide Catalyzed by Palladium. Bulletin of the Chemical Society of Japan, 44(2), 581–581. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Guram, A. S., & Buchwald, S. L. (1994). Palladium-Catalyzed Aromatic Aminations with in situ Generated Aminostannanes. Journal of the American Chemical Society, 116(17), 7901–7902. [Link]

  • Hartwig, J. F. (1998). Transition metal catalyzed synthesis of aryl amines and aryl ethers from aryl halides and triflates: scope and mechanism. Angewandte Chemie International Edition, 37(15), 2046-2067. [Link]

  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition, 45(21), 3484–3488. [Link]

  • Rzepa, H. S. (2013). Understanding the electrophilic aromatic substitution of indole. Henry Rzepa's Blog. [Link]

  • Fugard, A. J., et al. (2019). Mild cross-coupling of halo-indoles for the chemo-enzymatic diversification of tryptophan. Nature Communications, 10(1), 3959. [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. [Link]

Sources

Introduction: Decoding Molecular Structure with Infrared Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Infrared (IR) Spectroscopy of Indole-2-Carboxylates: A Comparative Analysis for Researchers

Infrared (IR) spectroscopy is an indispensable analytical technique in modern chemical and pharmaceutical research, providing a rapid, non-destructive method for identifying functional groups within a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending, an IR spectrum serves as a unique molecular "fingerprint." For drug development professionals and researchers working with heterocyclic compounds, understanding the nuances of IR spectra is critical for structural elucidation, reaction monitoring, and quality control.

Indole-2-carboxylates are a prominent class of compounds, forming the core scaffold of numerous biologically active molecules. Their structure, featuring an indole ring system fused with an ester functional group, presents a rich and informative IR spectrum. This guide provides a detailed analysis of the characteristic IR absorption peaks of indole-2-carboxylates, comparing them with structurally related alternatives to provide a clear framework for spectral interpretation.

The Molecular Architecture of Indole-2-Carboxylates

To understand the IR spectrum, we must first consider the key vibrational units within the molecule. The structure contains an N-H bond in the pyrrole ring, an aromatic benzene ring, and an ester group (C=O and C-O bonds) conjugated with the heterocyclic system. Each of these components gives rise to distinct and identifiable absorption bands.

Caption: Workflow for obtaining an FTIR spectrum via the KBr pellet method.

Step-by-Step Methodology:

  • Materials Preparation (Causality: Eliminate Water Interference):

    • Gently grind ~100 mg of spectroscopy-grade potassium bromide (KBr) to a fine powder using an agate mortar and pestle.

    • Place the KBr powder and ~1-2 mg of the indole-2-carboxylate sample in a drying oven at ~110°C for at least 2 hours to remove any adsorbed water. Water has strong IR absorptions that can obscure key spectral regions, particularly the broad O-H region.

  • Sample Grinding and Mixing (Causality: Ensure Homogeneity and Reduce Scattering):

    • In a dry environment (e.g., under a heat lamp or in a glove box) to prevent re-adsorption of moisture, add the dried sample to the dried KBr in the mortar.

    • Grind the mixture thoroughly for several minutes until it becomes a homogenous, fine powder. This minimizes scattering of the IR beam, which would otherwise lead to a sloping baseline and poor-quality spectrum.

  • Pellet Formation (Causality: Create an Optically Transparent Disc):

    • Transfer a small amount of the powder mixture into a pellet press die.

    • Assemble the press and apply pressure (typically 8-10 tons) for several minutes according to the manufacturer's instructions. This sinters the KBr into a solid, transparent, or translucent disc.

  • Background Acquisition (Causality: Correct for Instrumental and Atmospheric Absorptions):

    • Place the empty, clean sample holder into the FTIR spectrometer.

    • Run a background scan. The instrument will store the spectrum of the atmospheric components (primarily CO₂ and H₂O) and the instrument's optical bench. This background will be automatically subtracted from the sample spectrum.

  • Sample Spectrum Acquisition (Causality: Obtain the Molecular Fingerprint):

    • Place the KBr pellet containing the sample into the sample holder in the spectrometer.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectral resolution should be set to 4 cm⁻¹.

  • Data Processing and Interpretation:

    • The resulting spectrum will show transmittance or absorbance as a function of wavenumber (cm⁻¹).

    • Label the significant peaks and compare their positions and intensities to the reference values outlined in this guide to confirm the structure of the indole-2-carboxylate.

Conclusion

The infrared spectrum of an indole-2-carboxylate is rich with information, providing clear and distinct markers for its key structural features. By systematically analyzing the N-H, C=O, and C-O stretching regions and comparing them to related compounds, researchers can confidently identify this important molecular scaffold. The very strong carbonyl absorption between 1730-1715 cm⁻¹, coupled with the sharp N-H peak around 3350 cm⁻¹ and the intense C-O stretches between 1310-1250 cm⁻¹, provides a definitive spectral signature that distinguishes it from its carboxylic acid, saturated ester, and unsubstituted indole counterparts.

References

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • JoVE. (2024, December 5). Video: IR Frequency Region: Alkene and Carbonyl Stretching. Retrieved from [Link]

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  • MDPI. (2002, November 30). Dual Substituent Parameter Modeling of Theoretical, NMR and IR Spectral Data of 5-Substituted Indole-2,3-diones. Retrieved from [Link]

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  • Speck, W. A., & Heinzelman, R. V. (1958). Synthesis and Infrared Spectra of Some Indole Compounds. The Journal of Organic Chemistry, 23(4), 577-580.
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  • ResearchGate. (n.d.). IR spectra of indole-3-acetic acid in KBr. Indole NH-band at 3389 cm-1.... Retrieved from [Link]

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Ethyl 6-iodo-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of ethyl 6-iodo-1H-indole-2-carboxylate, a halogenated heterocyclic compound frequently utilized in synthetic chemistry and drug development. Adherence to these procedures is critical not only for regulatory compliance but also for protecting the health of laboratory personnel and the integrity of our ecosystem. This document is designed to integrate seamlessly with your institution's Chemical Hygiene Plan (CHP) as mandated by the Occupational Safety and Health Administration (OSHA)[1][2].

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

  • Halogenated Organic Compound: The presence of iodine classifies this compound as a halogenated organic. These substances require specific disposal routes because their incineration can produce acidic gases (like hydrogen iodide) and other hazardous byproducts if not performed in a specialized facility. The U.S. Environmental Protection Agency (EPA) heavily regulates halogenated organic compounds under the Resource Conservation and Recovery Act (RCRA)[3][4][5]. Mixing halogenated waste with non-halogenated waste streams leads to cross-contamination, significantly increasing disposal costs and environmental liability[6].

  • Potential Irritant: Similar indole-based and carboxylate compounds are known to be skin and eye irritants[7][8][9]. Therefore, it must be assumed that ethyl 6-iodo-1H-indole-2-carboxylate can cause irritation upon contact. Contaminated personal protective equipment (PPE) and lab materials must be treated as hazardous waste.

  • Toxicity Profile: While comprehensive toxicological data is limited, related iodo-organic compounds can be harmful if swallowed or absorbed through the skin. The precautionary principle dictates that we handle this compound with care to minimize exposure, and dispose of it in a manner that prevents its release into the environment where it could be toxic to aquatic life.

Regulatory Framework: Operating within Compliance

All chemical waste disposal procedures are governed by federal and local regulations. The two primary frameworks in the United States are:

  • OSHA's Laboratory Standard (29 CFR 1910.1450): This standard mandates the creation of a Chemical Hygiene Plan (CHP) for every laboratory[1][2][10]. The procedures outlined here are designed to be a component of your lab's CHP. This includes providing personnel with information on the hazards of chemicals and ensuring they are trained on safe handling and disposal procedures[11][12].

  • EPA's Resource Conservation and Recovery Act (RCRA): RCRA provides the framework for the "cradle-to-grave" management of hazardous waste[3]. This means waste must be tracked from its point of generation to its final, environmentally sound disposal[13]. Our disposal protocol ensures compliance with RCRA's stringent requirements for waste identification, segregation, labeling, and storage.

Step-by-Step Disposal Protocol for Ethyl 6-iodo-1H-indole-2-carboxylate

This protocol covers the disposal of pure compound, contaminated labware, and solutions.

Step 1: Waste Segregation at the Point of Generation

The cardinal rule of chemical waste management is to never mix incompatible waste streams.

  • Action: Immediately designate waste containing ethyl 6-iodo-1H-indole-2-carboxylate as "Halogenated Organic Waste."

  • Causality: As a halogenated compound, it must be kept separate from non-halogenated organic solvents[6][14]. This is the most critical step for ensuring cost-effective and environmentally compliant disposal. Even trace amounts of a halogenated compound can require an entire container of solvent waste to be treated via high-cost incineration[6].

Step 2: Selecting the Appropriate Waste Container

Container integrity is essential to prevent leaks and spills.

  • Action:

    • Obtain a dedicated, chemically compatible waste container from your institution's Environmental Health & Safety (EHS) office. This is typically a high-density polyethylene (HDPE) or glass container for liquids, or a labeled plastic bag or drum for solid waste.

    • Ensure the container is in good condition, free of cracks or damage, and has a secure, leak-proof screw-top cap[3][15].

  • Causality: Using a designated and sound container prevents chemical degradation of the container and fugitive emissions, ensuring the waste is safely contained until pickup[15]. The container must remain closed at all times except when actively adding waste[14][15].

Step 3: Proper Labeling—The Key to Safe Handling

Clear and accurate labeling is a strict regulatory requirement and is vital for the safety of everyone who will handle the container.

  • Action:

    • Before adding the first drop of waste, affix a "Hazardous Waste" label, available from your EHS department.

    • Clearly write the full chemical name: "Ethyl 6-iodo-1H-indole-2-carboxylate." Do not use abbreviations or chemical formulas[15].

    • If it is a mixed waste stream (e.g., dissolved in a solvent), list all constituents and their approximate percentages. For example: "Waste: Dichloromethane (80%), Ethyl 6-iodo-1H-indole-2-carboxylate (20%)".

    • Indicate the associated hazards by checking the appropriate boxes on the label (e.g., Irritant, Toxic).

  • Causality: The EPA and OSHA mandate that hazardous waste containers be properly labeled to inform personnel of the contents and associated dangers, ensuring safe storage and disposal[3][13]. This prevents accidental mixing of incompatible chemicals and provides critical information in case of an emergency.

Step 4: Accumulating Waste in a Satellite Accumulation Area (SAA)

Labs are permitted to accumulate waste in designated areas under specific conditions.

  • Action:

    • Store the labeled waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of laboratory personnel[15][16][17].

    • Use secondary containment (such as a plastic tub) to capture any potential leaks.

    • Do not accumulate more than 55 gallons of hazardous waste in your SAA[16][17].

  • Causality: The SAA regulations provide a practical way for labs to manage waste safely before it is moved to a central storage facility. Secondary containment is a crucial safety measure to prevent the spread of material in case of a container failure.

Step 5: Handling Contaminated Materials and Spills

Solid waste and spill cleanup materials must also be disposed of correctly.

  • Action:

    • Contaminated Solids: Dispose of items like gloves, weigh boats, and contaminated silica gel in a clearly labeled, sealed plastic bag or a designated solid waste container. The label must read: "Solid Waste Contaminated with Ethyl 6-iodo-1H-indole-2-carboxylate."

    • Small Spills: In the event of a small spill, absorb the material with an inert absorbent like vermiculite or sand. Wearing appropriate PPE (lab coat, gloves, safety goggles), carefully sweep up the absorbed material, place it in a sealed container, and label it as hazardous waste for disposal[18][19].

  • Causality: Any material that has come into contact with the chemical is considered hazardous waste and must be disposed of accordingly to prevent inadvertent exposure.

Step 6: Arranging for Waste Pickup

Once the container is full or you are finished with the process, it must be removed promptly.

  • Action:

    • When the waste container is approximately 90% full, submit a chemical waste pickup request to your institution's EHS department.

    • Ensure the cap is tightly sealed and the label is complete and legible.

  • Causality: EPA regulations limit the amount of time waste can be stored in a laboratory[17]. Prompt removal by trained EHS professionals ensures the waste enters the official "cradle-to-grave" management system in a timely and compliant manner.

Data Summary: Ethyl 6-iodo-1H-indole-2-carboxylate

PropertyInformationSource/Justification
Chemical Name Ethyl 6-iodo-1H-indole-2-carboxylate-
Appearance Likely a solid (powder or crystalline)Based on similar indole carboxylates[9]
Classification Halogenated Organic CompoundContains an iodine atom, a halogen.
Primary Hazards Assumed Skin and Eye IrritantBased on data for similar compounds[7][8][9]
Potential Hazards May be harmful if swallowed or in contact with skinPrecautionary assumption based on iodo-organics
Required PPE Nitrile Gloves, Safety Goggles (EN 166), Lab CoatStandard laboratory practice for chemical handling[7][20][21]
Incompatibilities Strong oxidizing agentsCommon incompatibility for organic compounds[7]
Waste Stream Halogenated Organic Waste Critical for proper segregation[6][14]

Disposal Decision Workflow

The following diagram illustrates the logical steps for managing waste generated from processes involving ethyl 6-iodo-1H-indole-2-carboxylate.

G Disposal Workflow: Ethyl 6-iodo-1H-indole-2-carboxylate start Waste Generated (Solid, Liquid, or Contaminated Material) characterize Characterize Waste: Is it contaminated with Ethyl 6-iodo-1H-indole-2-carboxylate? start->characterize halogenated_waste Designate as 'HALOGENATED ORGANIC WASTE' characterize->halogenated_waste Yes non_haz Dispose as Non-Hazardous Waste (Consult EHS if unsure) characterize->non_haz No container Select Appropriate, Labeled, & Closed Hazardous Waste Container halogenated_waste->container accumulate Store in Secondary Containment within a Satellite Accumulation Area (SAA) container->accumulate full Is Container >90% Full? accumulate->full request_pickup Arrange for Pickup by Environmental Health & Safety (EHS) full->request_pickup Yes continue_use Continue Accumulating Waste full->continue_use No end Waste Removed by EHS request_pickup->end continue_use->accumulate

Caption: Decision workflow for proper waste segregation and disposal.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.